1-Tetradecanol
Beschreibung
Tetradecan-1-ol is a long-chain fatty alcohol that is tetradecane substituted by a hydroxy group at position 1. It has a role as a plant metabolite, a volatile oil component and a pheromone. It is a long-chain primary fatty alcohol and a tetradecanol.
1-Tetradecanol has been reported in Angelica gigas, Fusarium fujikuroi, and other organisms with data available.
RN given refers to parent cpd
Structure
3D Structure
Eigenschaften
IUPAC Name |
tetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67905-32-2 (aluminum salt) | |
| Record name | Myristyl alcohol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9026926 | |
| Record name | 1-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Tetradecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C10-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C>14 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C14-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetradecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Myristyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
7.39 (Air = 1) | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |
| Record name | Myristyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid, White crystals, Leaflets | |
CAS No. |
112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Tetradecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl alcohol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C10-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-22 and C16-22-unsatd. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C12-16 Alcohols | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C>14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-TETRADECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tetradecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C10-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C>14 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C14-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C14-22 and C16-22-unsatd. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alcohols, C14-15 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C12-16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C14-22 and C16-22-unsatd. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C>14 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C12-15 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C10-16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetradecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetradecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Extraction of Myristyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl alcohol, also known as 1-tetradecanol, is a 14-carbon, straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1][2] It presents as a white, waxy solid and is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.[2][3] This versatile compound is a key ingredient in the cosmetic, personal care, and pharmaceutical industries, valued for its emollient, emulsion-stabilizing, and viscosity-controlling properties.[4][5][6] While it can be produced from petrochemical feedstocks, the primary industrial production route relies on renewable natural sources.[2][7][8]
This technical guide provides an in-depth overview of the natural origins of myristyl alcohol, focusing on the extraction of its precursor, myristic acid, from botanical sources and its subsequent conversion through catalytic hydrogenation. Detailed experimental protocols and process workflows are provided for professionals in research and development.
Natural Sources of Myristyl Alcohol
Myristyl alcohol does not occur in significant quantities in its free form in nature.[9] Instead, it is produced from myristic acid (tetradecanoic acid), a saturated fatty acid that is abundant in the triglycerides of several plant oils and was historically sourced from sperm whale oil.[2][9][10] The name "myristic" itself is derived from nutmeg (Myristica fragrans), a potent source of the acid.[7][11][12] The primary contemporary natural sources are tropical oils.[1][7]
Primary Botanical Sources
The most commercially important sources for myristyl alcohol production are coconut oil, palm kernel oil, and nutmeg butter due to their high concentration of myristic acid.[7][9][13]
-
Nutmeg Butter (Myristica fragrans) : Derived from the nutmeg seed, this is the most concentrated natural source of myristic acid.[9] The fixed oil, or butter, can contain up to 40% of the seed's weight and is composed of approximately 73% trimyristin, a triglyceride of myristic acid.[14][15]
-
Coconut Oil (Cocos nucifera) : A major industrial source for various fatty acids and alcohols, coconut oil contains a significant percentage of myristic acid.[16]
-
Palm Kernel Oil (Elaeis guineensis) : Derived from the kernel of the oil palm fruit, this oil has a fatty acid profile similar to coconut oil and is another primary feedstock for myristyl alcohol production.[7][12]
Historical Animal Source
-
Spermaceti : Historically, spermaceti, a waxy substance found in the head cavities of the sperm whale (Physeter macrocephalus), was a source of fatty alcohols.[10][17][18] It is primarily composed of cetyl palmitate but also contains other wax esters like cetyl myristate.[19] Due to the protection of whales, this is no longer a commercial source.
Quantitative Data on Myristic Acid Content
The suitability of a natural source for myristyl alcohol production is determined by its myristic acid content. The table below summarizes the typical concentration of myristic acid found in the total fatty acids of the primary botanical oils.
| Natural Source | Scientific Name | Myristic Acid Content (% of Total Fatty Acids) |
| Nutmeg Butter | Myristica fragrans | 60 - 75% |
| Coconut Oil | Cocos nucifera | 16 - 21% |
| Palm Kernel Oil | Elaeis guineensis | 14 - 18% |
(Data compiled from multiple sources including BenchChem)[9]
Extraction and Synthesis Pathway
The industrial production of myristyl alcohol from natural sources is a multi-step process that begins with the extraction of oil, followed by the chemical reduction of myristic acid or its esters.
References
- 1. specialchem.com [specialchem.com]
- 2. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. Myristyl Alcohol | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. incibeauty.com [incibeauty.com]
- 6. Independent Chemical your trusted supplier of Myristyl Alcohol for cosmetic applications [independentchemical.com]
- 7. atamankimya.com [atamankimya.com]
- 8. atamankimya.com [atamankimya.com]
- 9. benchchem.com [benchchem.com]
- 10. Myristyl Alcohol Supplier | High-Quality Fatty Alcohol [chemtradeasia.co.id]
- 11. curlvana.in [curlvana.in]
- 12. ecostore.com [ecostore.com]
- 13. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 14. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production, handling and processing of nutmeg and mace and their culinary uses - Section VI-Composition and constituents of nutmeg and mace [fao.org]
- 16. etcgroup.org [etcgroup.org]
- 17. study.com [study.com]
- 18. Spermaceti [chemeurope.com]
- 19. highlandcandlecompany.com [highlandcandlecompany.com]
Synthesis of 1-Tetradecanol from Myristic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the reduction of myristic acid to 1-tetradecanol (B3432657), a long-chain fatty alcohol with significant applications in the cosmetic, pharmaceutical, and chemical industries. This document details the core methodologies, including experimental protocols, comparative analysis of synthetic strategies, and critical safety considerations.
Introduction
This compound, also known as myristyl alcohol, is a waxy, white solid at room temperature. Its properties as an emollient, emulsion stabilizer, and viscosity-controlling agent make it a valuable ingredient in a wide range of products. The synthesis of this compound from myristic acid is a fundamental transformation in organic chemistry, involving the reduction of a carboxylic acid to a primary alcohol. This guide will focus on three principal methods to achieve this conversion: reduction by lithium aluminum hydride (LiAlH₄), reduction by borane (B79455) (BH₃), and catalytic hydrogenation.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is provided below.
| Property | Myristic Acid (Tetradecanoic Acid) | This compound (Myristyl Alcohol) |
| Molecular Formula | C₁₄H₂₈O₂ | C₁₄H₃₀O |
| Molar Mass | 228.37 g/mol | 214.39 g/mol |
| Appearance | White crystalline solid | White waxy solid |
| Melting Point | 54.4 °C | 38 °C |
| Boiling Point | 326.2 °C | >260 °C |
| Solubility in Water | Insoluble | Practically insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | Soluble in diethyl ether, slightly soluble in ethanol |
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for the preparation of this compound from myristic acid depends on several factors, including the desired scale of the reaction, available equipment, and cost. The following table summarizes the key aspects of the three primary methods.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) Reduction | Borane (BH₃) Reduction | Catalytic Hydrogenation |
| Typical Yield | >90%[1][2] | >90%[2] | >95%[1][2] |
| Reaction Temperature | 0 °C to reflux[2] | 0 °C to room temperature | High (e.g., 100-200 °C)[2] |
| Reaction Pressure | Atmospheric[1][2] | Atmospheric[2] | High (e.g., 30-150 atm)[2] |
| Key Reagents | LiAlH₄, anhydrous ether or THF | BH₃•THF or BH₃•SMe₂ complex | H₂ gas, metal catalyst (e.g., Ru, Cu)[2] |
| Advantages | High yield, relatively fast reaction | High yield, high chemoselectivity[3] | "Greener" process, suitable for large scale |
| Disadvantages | Highly reactive, water-sensitive, hazardous | Flammable, water-sensitive reagent | Requires specialized high-pressure equipment |
Experimental Protocols
Detailed methodologies for the laboratory-scale synthesis of this compound from myristic acid are provided below.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method is highly efficient for lab-scale synthesis, providing excellent yields. However, extreme caution is necessary due to the pyrophoric nature of LiAlH₄.[1]
Materials:
-
Myristic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether in a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.[2]
-
Addition of Myristic Acid: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve myristic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours.[2] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄. This is a highly exothermic step that evolves hydrogen gas. Following the water addition, slowly add 15% aqueous NaOH, and then add more water until a granular white precipitate of aluminum salts forms.[2]
-
Extraction and Purification: Filter the suspension and wash the precipitate thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
Reduction with Borane (BH₃)
Borane is a highly effective and chemoselective reducing agent for carboxylic acids and offers a safer alternative to LiAlH₄.[2][3] It is typically used as a complex with tetrahydrofuran (BH₃•THF).
Materials:
-
Myristic acid
-
Borane-tetrahydrofuran complex solution (BH₃•THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve myristic acid (1 equivalent) in anhydrous THF.[2]
-
Addition of Borane: Cool the solution to 0 °C using an ice bath. Add the BH₃•THF solution (approximately 1.5-2 equivalents) dropwise from the dropping funnel over 30 minutes.[2]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the reaction and hydrolyze the borate (B1201080) ester. Stir for 30 minutes.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
Catalytic Hydrogenation
This method is the preferred route for industrial-scale synthesis due to its "greener" nature and scalability. It requires specialized high-pressure equipment.
Materials:
-
Myristic acid
-
Hydrogen (H₂) gas
-
Catalyst (e.g., Ruthenium or Copper-based)
Equipment:
-
High-pressure autoclave
-
Mechanical stirrer
-
Heating system
-
Filtration apparatus
Procedure:
-
Reaction Setup: Place myristic acid and the catalyst (e.g., 1-5 mol%) into the high-pressure autoclave.[2]
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-150 atm) and heat the mixture to the target temperature (e.g., 100-200 °C) with vigorous stirring.[2]
-
Reaction: Maintain these conditions for several hours until the uptake of hydrogen ceases. The reaction can be monitored by taking samples and analyzing them by Gas Chromatography (GC).[2]
-
Work-up and Purification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst. If a solvent was used, remove it under reduced pressure.[2]
Purification of this compound
The crude this compound obtained from any of the above methods can be purified by recrystallization or vacuum distillation.
Recrystallization
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water or acetone).
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a desiccator.
Vacuum Distillation
Due to the relatively high boiling point of this compound, vacuum distillation is employed to prevent decomposition at atmospheric pressure.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Gradually reduce the pressure and heat the flask to induce boiling.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: General reaction pathway for the synthesis of this compound.
References
The Biological Activity of 1-Tetradecanol in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol (B3432657), also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C14H30O.[1] Traditionally utilized in the cosmetics and pharmaceutical industries as an emollient, emulsifier, and thickening agent, emerging research has illuminated its diverse biological activities at the cellular level. This technical guide provides a comprehensive overview of the current understanding of this compound's effects in cellular models, with a focus on its anti-inflammatory, antibacterial, and skin permeation-enhancing properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this multifaceted molecule.
Core Biological Activities and Mechanisms of Action
This compound exhibits a range of biological effects, primarily attributed to its amphipathic nature, which allows it to interact with and modulate cellular membranes and associated signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various cellular models. Its primary mechanism is believed to involve the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. By potentially intercalating into the cell membrane and disrupting lipid rafts, this compound may alter the function of membrane-bound receptors like Toll-like receptor 4 (TLR4), leading to the inhibition of the downstream NF-κB signaling cascade.[1] This, in turn, suppresses the transcription of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1]
Studies have shown that this compound can dose-dependently reduce the production of IL-8 in AGS cells stimulated with H. pylori.[2] Furthermore, it has been observed to inhibit IκBα degradation and the nuclear translocation of the NF-κB p65 subunit in activated EL-4 T cells.[3] There is also a hypothesis that this compound or its metabolites may act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ, which are known to transrepress pro-inflammatory genes. However, this potential mechanism requires further experimental validation.[1]
Antibacterial Activity
The antibacterial properties of this compound are primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane. As a long-chain fatty alcohol, its hydrophobic alkyl chain can intercalate into the lipid bilayer of the bacterial membrane, leading to increased fluidity and permeability. This disruption can cause the leakage of essential intracellular components, ultimately resulting in bacterial cell death. While the broad-spectrum efficacy is still under investigation, this mechanism suggests potential activity against a range of microorganisms.
Skin Permeation Enhancement
This compound is an effective penetration enhancer for transdermal drug delivery. Its mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum. By inserting itself into the lipid lamellae, it increases their fluidity, creating transient pathways that facilitate the penetration of other molecules through the skin barrier. The enhancement ratio, a measure of its effectiveness, has been quantified for various drugs, demonstrating its potential to improve the dermal and transdermal delivery of therapeutic agents.[4][5]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the biological activities of this compound in cellular and ex vivo models.
Table 1: Anti-inflammatory Activity of this compound
| Assay System | Stimulant | Concentration Range | Effect | Reference |
| AGS cells | H. pylori | 30-300 µM | Dose-dependent reduction in IL-8 production | [2] |
| EL-4 T cells | PMA/Ionomycin | 30 µM | Significant inhibition of IL-2 secretion | [3] |
| Murine CD4+ T cells | anti-CD3/anti-CD28 antibodies | 30 µM | Significant inhibition of IL-2 secretion | [3] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Assay | Metric | Value | Reference |
| Staphylococcus aureus | Broth microdilution | MIC | Data not consistently available in cited literature. General activity of fatty alcohols is known. | [6] |
Note: Specific MIC values for this compound against a wide range of bacteria are not extensively documented in the reviewed literature. The antibacterial activity is generally attributed to long-chain fatty alcohols.
Table 3: Skin Permeation Enhancement by this compound
| Model Drug | Skin Model | This compound Concentration | Enhancement Ratio (ER) | Reference |
| Melatonin | Hairless Rat Skin | 5% (w/v) | 2.99 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Assessment of Anti-inflammatory Activity: Cytokine Production in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β)
-
MTT assay kit for cell viability
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Stimulation: After a pre-incubation period with this compound (e.g., 1 hour), add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells in the plate to assess the cytotoxicity of this compound at the tested concentrations.[7][8][9]
-
Data Analysis: Normalize the cytokine concentrations to the cell viability data. Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.
NF-κB Luciferase Reporter Assay
Objective: To determine if this compound inhibits the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
TNF-α (or other NF-κB activator)
-
This compound
-
DMSO
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in a white, opaque 96-well plate.[10]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified pre-incubation time (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them by adding Passive Lysis Buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay system's protocol.[11][12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells and the percentage inhibition by this compound.
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the skin permeation enhancement effect of this compound on a model drug.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin
-
Model drug
-
This compound
-
Vehicle for the formulation (e.g., propylene (B89431) glycol)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
-
Formulation Application: Prepare two formulations of the model drug: one with and one without this compound in the vehicle. Apply a known amount of each formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.
-
Sample Analysis: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Plot the cumulative amount versus time and determine the steady-state flux (Jss) from the slope of the linear portion of the curve. Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation with this compound by the Jss of the control formulation.[5]
Mandatory Visualizations
Signaling Pathways
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Potential Activation of the PPAR Signaling Pathway by this compound.
Experimental Workflow
Caption: Experimental Workflow for Assessing Anti-inflammatory Activity.
Conclusion and Future Directions
This compound is a biologically active fatty alcohol with well-documented anti-inflammatory, antibacterial, and skin permeation-enhancing properties in cellular and ex vivo models. Its ability to modulate the NF-κB signaling pathway underscores its potential as a therapeutic agent for inflammatory conditions. While its direct cytotoxic effects on cancer cells appear limited based on current evidence, its role as a component of drug delivery systems is an active area of research.
Future research should focus on elucidating the precise molecular targets of this compound, particularly its interaction with membrane microdomains and its potential effects on the PPAR signaling pathway. Further investigation into its antibacterial spectrum and the development of optimized formulations to harness its skin permeation-enhancing properties are also warranted. The detailed protocols and compiled data in this guide aim to facilitate these future research endeavors and accelerate the translation of this compound's biological activities into novel therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tetradecanol reduces EL-4 T cell growth by the down regulation of NF-κB mediated IL-2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
An In-Depth Technical Guide to the Antibacterial Mechanism of Action of 1-Tetradecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tetradecanol (B3432657), a saturated fatty alcohol also known as myristyl alcohol, has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its antibacterial effects. The primary mode of action involves the disruption of the bacterial cell membrane's structural and functional integrity. This is characterized by increased membrane permeability and depolarization, and alterations in membrane fluidity. A potential secondary mechanism involves the inhibition of intracellular processes, including the function of essential enzymes such as RNA polymerase. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed mechanisms and workflows to support further research and development in this area.
Introduction
This compound is a long-chain saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₂CH₂OH. Its lipophilic nature is a key determinant of its biological activity, including its ability to interact with and disrupt microbial cell membranes. This property positions this compound and other long-chain fatty alcohols as potential candidates for the development of novel antibacterial agents, particularly in an era of growing antibiotic resistance. Understanding the precise mechanisms of action is crucial for optimizing their therapeutic potential and for the rational design of new antimicrobial strategies.
Core Antibacterial Mechanisms of Action
The antibacterial activity of this compound is primarily attributed to its interaction with the bacterial cell membrane, leading to a cascade of disruptive events. A secondary, intracellular target has also been proposed.
Disruption of Bacterial Cell Membrane Integrity
The lipophilic character of this compound facilitates its insertion into the lipid bilayer of bacterial cell membranes. This insertion disrupts the ordered structure of the membrane, leading to several detrimental effects:
-
Increased Membrane Permeability: The integration of this compound into the membrane creates physical disturbances, leading to an increase in permeability. This allows the leakage of essential intracellular components, such as ions (e.g., K⁺), metabolites, and even larger molecules like ATP, ultimately leading to cell death.
-
Membrane Depolarization: The bacterial cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes like ATP synthesis, transport, and motility. The influx of ions due to increased permeability dissipates this membrane potential, a process known as depolarization, which severely compromises cellular functions.
-
Alteration of Membrane Fluidity: The presence of this compound can alter the fluidity of the bacterial membrane. This can impair the function of membrane-embedded proteins, such as those involved in the electron transport chain and cellular signaling.
Inhibition of Intracellular Targets
While membrane disruption is considered the primary mechanism, there is evidence to suggest that this compound may also have intracellular targets. One proposed mechanism is the inhibition of bacterial RNA polymerase . This enzyme is essential for transcription, and its inhibition would halt protein synthesis and lead to cell death. However, further research is needed to fully elucidate the specifics of this interaction.
Quantitative Data
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Bacteria Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 4 | 8 | [1] |
Note: Data for a wider range of bacteria is still emerging. The table will be updated as more specific MIC/MBC values for this compound become available.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the antibacterial mechanism of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture an aliquot from the wells showing no visible growth onto an appropriate agar (B569324) medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Membrane Permeability Assay using SYTOX™ Green
This assay quantifies the increase in membrane permeability by measuring the uptake of the fluorescent dye SYTOX™ Green, which can only enter cells with compromised membranes.
Protocol:
-
Bacterial Suspension Preparation: Grow the bacterial culture to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the cells in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 0.5.
-
Dye and Compound Addition: In a black, clear-bottom 96-well plate, add the bacterial suspension. Add SYTOX™ Green to a final concentration of 5 µM and incubate in the dark for 15 minutes to allow for dye equilibration.
-
Fluorescence Measurement: Measure the baseline fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
Treatment: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.
-
Data Analysis: The percentage of membrane permeabilization can be calculated relative to a positive control (e.g., cells treated with a known membrane-disrupting agent like polymyxin (B74138) B or heat-killed cells).
Membrane Potential Assay using DiSC₃(5)
This assay measures changes in bacterial membrane potential using the fluorescent probe DiSC₃(5), which accumulates in polarized membranes and is released upon depolarization, leading to an increase in fluorescence.
Protocol:
-
Bacterial Suspension Preparation: Prepare the bacterial suspension as described in the membrane permeability assay.
-
Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark until the fluorescence signal stabilizes (quenching occurs as the dye accumulates in polarized membranes).
-
Fluorescence Measurement: Measure the baseline fluorescence (excitation ~622 nm, emission ~670 nm).
-
Treatment: Add different concentrations of this compound.
-
Kinetic Measurement: Monitor the increase in fluorescence over time, which corresponds to membrane depolarization.
-
Data Analysis: The change in fluorescence is indicative of the extent of depolarization. A positive control, such as the ionophore valinomycin, can be used to induce complete depolarization for comparison.
Membrane Fluidity Assay using Laurdan
Laurdan is a fluorescent probe that reports on the phase state of the lipid bilayer. Changes in its emission spectrum can be used to calculate the Generalized Polarization (GP) value, which is a measure of membrane fluidity.
Protocol:
-
Bacterial Staining: Grow bacteria to the mid-logarithmic phase. Add Laurdan to the culture to a final concentration of 10 µM and incubate for 30 minutes at 37°C in the dark.
-
Washing: Harvest the stained cells by centrifugation and wash twice with a pre-warmed buffer to remove excess dye. Resuspend the cells in the buffer.
-
Treatment: Add various concentrations of this compound to the stained cell suspension.
-
Fluorescence Measurement: Immediately measure the fluorescence emission intensity at two wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm.
-
GP Calculation: Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A decrease in the GP value indicates an increase in membrane fluidity.
In Vitro RNA Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the transcription activity of purified bacterial RNA polymerase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified bacterial RNA polymerase holoenzyme, a DNA template (e.g., a plasmid containing a known promoter), and ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), one of which is radiolabeled (e.g., [α-³²P]UTP).
-
Inhibitor Addition: Add varying concentrations of this compound (solubilized in a suitable solvent) to the reaction mixture. Include a positive control inhibitor (e.g., rifampicin) and a solvent control.
-
Initiation of Transcription: Initiate the transcription reaction by adding the DNA template or the RNA polymerase.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA transcripts using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated RNA on a filter and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that causes a 50% reduction in RNA synthesis (IC₅₀).
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed antibacterial mechanisms of this compound.
Experimental Workflows
Caption: Workflow for membrane permeability assay using SYTOX™ Green.
Caption: Workflow for in vitro RNA polymerase inhibition assay.
Conclusion
This compound exhibits a multifaceted antibacterial mechanism of action, with the primary target being the bacterial cell membrane. Its ability to disrupt membrane integrity, leading to increased permeability, depolarization, and altered fluidity, underscores its potential as an effective antimicrobial agent. The possibility of intracellular targets, such as RNA polymerase, adds another dimension to its mode of action. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the antibacterial properties of this compound and related long-chain fatty alcohols in the pursuit of novel therapeutic strategies. Further research is warranted to expand the quantitative dataset on its efficacy against a broader spectrum of pathogens and to delve deeper into its intracellular interactions.
References
An In-depth Technical Guide to the Thermochemical Properties of 1-Tetradecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol (B3432657), also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1] It presents as a white, waxy solid at room temperature.[2] This long-chain alcohol and its derivatives are utilized in various industrial and research applications, including as an ingredient in cosmetics for its emollient properties and as an intermediate in the chemical synthesis of surfactants.[3] Of particular interest to researchers is its application as a phase change material (PCM) due to its high latent heat storage capacity and congruent melting and freezing behavior, making it suitable for precise temperature control in various processes, including those relevant to drug development.[4] This technical guide provides a comprehensive overview of the thermochemical data of this compound, detailed experimental protocols for its characterization, and a logical workflow for its analysis.
Thermochemical Data of this compound
The following tables summarize the key thermochemical properties of this compound, compiled from various sources. These values are crucial for understanding the energy storage capacity and thermal behavior of the compound.
Table 1: Enthalpic and Entropic Properties of this compound
| Property | Value | Units | Temperature (K) | Reference(s) |
| Standard Molar Enthalpy of Formation (solid) | -474.80 ± 2.60 | kJ/mol | 298.15 | [5] |
| Standard Molar Enthalpy of Combustion (solid) | -9126.39 | kJ/mol | 298.15 | [6] |
| Enthalpy of Fusion | 49.400 | kJ/mol | 311 | [7] |
| 47.29 | kJ/mol | 308.1 | [7] | |
| 166.43 to 209.38 | J/g | - | [4] | |
| Enthalpy of Vaporization | 93.6 | kJ/mol | 328 | [7] |
| 81.8 | kJ/mol | 386 | [7] | |
| 109 | kJ/mol | 332 | [7] | |
| Enthalpy of Sublimation | 143.9 | kJ/mol | 300 | [7] |
| Entropy of Fusion | 151.04 | J/mol·K | 311.2 | [7] |
Table 2: Heat Capacity and Phase Transition Data of this compound
| Property | Value | Units | Temperature (K) / Conditions | Reference(s) |
| Molar Heat Capacity (solid, Cₚ) | 426.5 | J/mol·K | 298.15 | [1] |
| Molar Heat Capacity (liquid, Cₚ) | C/R = 0.159T + 13.618 (R=8.31451 J/mol·K) | J/mol·K | 311 to 379 | [1] |
| Melting Point | 38 - 41 | °C | - | [4] |
| 35-39 | °C | - | [8][9] | |
| Boiling Point | 289 | °C | at 760 mmHg | [8][9] |
| Density (solid) | 0.824 | g/cm³ | Standard Conditions | [4][10] |
Experimental Protocols
Accurate determination of thermochemical data is paramount for the reliable application of this compound. The following sections detail the methodologies for key experimental procedures.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry is a primary technique used to measure the temperatures and heat flows associated with phase transitions in a material.
Objective: To determine the melting point, freezing point, and latent heat of fusion of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter (DSC).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a standard aluminum DSC pan.[1]
-
Hermetically seal the pan to prevent any mass loss during the experiment.[1]
Experimental Procedure:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[1][7]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[1][5]
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).[1]
-
Ramp the temperature up to a point well above the melting point (e.g., 80°C) at a constant heating rate (e.g., 5-10°C/min).[9]
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.[9]
-
Cool the sample back down to the initial temperature at a constant cooling rate (e.g., 5-10°C/min).[9]
Data Analysis:
-
The melting point is determined from the onset or peak of the endothermic peak during the heating cycle.[9]
-
The latent heat of fusion is calculated by integrating the area of the melting peak.[9]
-
The solidification temperature and latent heat of solidification are determined from the exothermic peak during the cooling cycle.[9]
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume.
Objective: To determine the standard molar enthalpy of combustion of this compound.
Apparatus: A precise thermal isolation oxygen bomb calorimeter.[6]
Experimental Procedure:
-
A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb".
-
The bomb is sealed and pressurized with excess pure oxygen.
-
The bomb is then submerged in a known quantity of water in an insulated container (calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
Data Analysis:
-
The heat released by the combustion (q_combustion) is calculated from the temperature change of the water and the heat capacity of the calorimeter system.[11]
-
The molar enthalpy of combustion is then calculated by dividing q_combustion by the number of moles of the alcohol burned.[11]
Thermal Cycling for Stability Assessment
Thermal cycling is performed to evaluate the long-term reliability and stability of a phase change material after repeated melting and freezing cycles.
Objective: To assess the change in thermal properties of this compound after a large number of melting/freezing cycles.
Apparatus: A thermal cycler or a temperature-controlled bath, and a Differential Scanning Calorimeter.[1]
Experimental Procedure:
-
A sample of this compound is placed in a sealed container.[1]
-
The sample is subjected to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles).[1]
-
Each cycle consists of heating the sample above its melting point and then cooling it below its freezing point.[1]
-
After the cycling test, the thermal properties (melting/freezing temperatures and latent heat of fusion) are re-measured using DSC, following the protocol described above.[1]
Data Analysis: The results from the DSC analysis of the cycled sample are compared with those of the uncycled sample to identify any degradation in thermal performance.[1]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermochemical characterization of this compound, particularly for its application as a phase change material.
This comprehensive approach ensures a thorough understanding of the thermochemical properties of this compound, enabling its effective and reliable use in research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceready.com.au [scienceready.com.au]
Methodological & Application
Application Notes and Protocols for the Synthesis of Surfactants from 1-Tetradecanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of surfactants using 1-tetradecanol (B3432657) (myristyl alcohol) as a primary feedstock. This compound is a C14 straight-chain saturated fatty alcohol derived from renewable resources like palm kernel or coconut oil, making it a key intermediate in the production of both anionic and non-ionic surfactants.[1] Its hydrophobic fourteen-carbon chain provides an excellent balance of surface activity and solubility for a wide range of applications, including detergents, emulsifiers, wetting agents, and foaming agents in industrial, cosmetic, and pharmaceutical formulations.[1][2]
Anionic Surfactants: Sodium Tetradecyl Sulfate (B86663)
Sodium Tetradecyl Sulfate (STS) is an anionic surfactant known for its excellent detergency and foaming properties.[3] It is synthesized by the sulfation of this compound followed by neutralization. In the pharmaceutical field, it is notably used as a sclerosing agent for the treatment of varicose veins, where its surfactant properties are leveraged to cause endothelial cell destruction and vessel occlusion.[3][4]
Quantitative Data: Physicochemical Properties of Sodium Tetradecyl Sulfate
| Property | Value | Conditions | Reference |
| Molecular Formula | C₁₄H₂₉NaO₄S | - | [3] |
| Molar Mass | 316.43 g/mol | - | [3] |
| Critical Micelle Conc. (CMC) | 0.075% | In Normal Saline | [5] |
| Critical Micelle Conc. (CMC) | 0.2% | In Water | [5] |
| Surface Tension | 52.0 dynes/cm | 0.10% (w/w) aq. soln. at 25°C | [6] |
| Surface Tension | 47.0 dynes/cm | 0.20% (w/w) aq. soln. at 25°C | [6] |
| Surface Tension | 35.0 dynes/cm | 1.0% (w/w) aq. soln. at 25°C | [6] |
| pH | 6.5 - 9.0 | 5% aqueous solution | [6] |
Experimental Protocol: Synthesis of Sodium Tetradecyl Sulfate
This protocol describes a two-step synthesis involving the sulfation of this compound with chlorosulfonic acid, followed by neutralization with sodium hydroxide (B78521).
Materials:
-
This compound (Myristyl Alcohol)
-
Chlorosulfonic Acid (ClSO₃H)
-
Anhydrous Diethyl Ether
-
Sodium Hydroxide (NaOH)
-
Ice Bath
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
pH meter or pH indicator strips
Procedure:
Step 1: Sulfation of this compound
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 21.4 g (0.1 mol) of this compound in 150 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath to maintain a temperature of 0-5°C.
-
Slowly add 12.8 g (0.11 mol) of chlorosulfonic acid dropwise from the dropping funnel to the stirred solution over a period of 1 hour. Hydrogen chloride gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion. The product, tetradecyl hydrogen sulfate, will precipitate as a white solid.
Step 2: Neutralization
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Slowly and carefully add the sodium hydroxide solution to the reaction mixture while stirring vigorously. Continue addition until the pH of the aqueous layer is neutral (pH 7-8).
-
Transfer the mixture to a separatory funnel. The aqueous layer containing sodium tetradecyl sulfate will separate from the ether layer.
-
Collect the lower aqueous layer. The crude product can be purified by recrystallization from an ethanol/water mixture or used as an aqueous solution.
-
For a solid product, the water can be removed under reduced pressure using a rotary evaporator.
Synthesis Workflow: Sodium Tetradecyl Sulfate
Caption: Workflow for the synthesis of Sodium Tetradecyl Sulfate.
Non-ionic Surfactants: Tetradecyl Alcohol Ethoxylates
Alcohol ethoxylates are a major class of non-ionic surfactants produced by the reaction of a fatty alcohol with ethylene (B1197577) oxide. The length of the polyethylene (B3416737) glycol chain can be varied to fine-tune the surfactant's properties, such as its Hydrophilic-Lipophilic Balance (HLB), cloud point, and water solubility. Tetradecyl alcohol ethoxylates are used as detergents, emulsifiers, and wetting agents in a variety of formulations.
Quantitative Data: Typical Properties of C13/C14 Alcohol Ethoxylates
Data for Tridecyl (C13) alcohol ethoxylates are presented as a close proxy for Tetradecyl (C14) ethoxylates.
| Product Name (Moles of EO) | Appearance (25°C) | HLB Value | Cloud Point (1% aq.) | Application | Reference |
| TDA-6 (6 moles) | Liquid | 11.4 | - | Dispersant, Emulsifier | [7] |
| TDA-8 (8 moles) | Liquid | - | 45-55°C | Wetting Agent, Detergent | [8] |
| TDA-9 (9 moles) | Liquid | 13.3 | 55-65°C | Detergent, Wetting Agent | [7] |
| TDA-12 (12 moles) | Paste | 14.5 | 70°C | Detergent, Foam Builder | [7] |
Experimental Protocol: Synthesis of Tetradecyl Alcohol Ethoxylate (Lab Scale)
This protocol describes the base-catalyzed ethoxylation of this compound. This reaction involves handling highly reactive and toxic ethylene oxide and should only be performed by trained personnel in a specialized high-pressure laboratory setup.
Materials:
-
This compound
-
Potassium Hydroxide (KOH) pellets (catalyst)
-
Ethylene Oxide (liquid)
-
Nitrogen gas (for purging)
-
High-pressure autoclave reactor equipped with a stirrer, heating mantle, temperature controller, pressure gauge, and gas inlet/outlet.
Procedure:
-
Catalyst Loading and Dehydration:
-
Charge the autoclave with 214.4 g (1.0 mol) of this compound.
-
Add 2.1 g (0.02 mol, 1% by weight of alcohol) of potassium hydroxide catalyst.
-
Seal the reactor and purge thoroughly with nitrogen gas to remove all air and moisture.
-
Heat the mixture to 120-130°C under a slight vacuum or continuous nitrogen sparging for 1 hour to remove any residual water and form the potassium alkoxide.
-
-
Ethoxylation Reaction:
-
Increase the reactor temperature to 150-180°C.
-
Begin feeding liquid ethylene oxide into the reactor at a controlled rate. The reaction is highly exothermic and the temperature must be carefully controlled. The pressure will rise; maintain it within the safe operating limits of the reactor (typically 2-5 bar).
-
For a product with an average of 7 moles of ethylene oxide, a total of 308 g (7.0 mol) of ethylene oxide will be required.
-
Continuously monitor the temperature and pressure. The rate of ethylene oxide addition should be adjusted to maintain a stable temperature.
-
-
Digestion and Neutralization:
-
After all the ethylene oxide has been added, maintain the reaction temperature for an additional 1-2 hours to ensure complete reaction (digestion period).
-
Cool the reactor to below 80°C.
-
Neutralize the potassium hydroxide catalyst by adding a stoichiometric amount of a weak acid, such as acetic acid or lactic acid.
-
Purge the reactor with nitrogen to remove any unreacted ethylene oxide.
-
-
Product Discharge:
-
Discharge the liquid product, tetradecyl alcohol ethoxylate, from the reactor. The product is a mixture of ethoxylates with a distribution of chain lengths.
-
Synthesis Workflow: Tetradecyl Alcohol Ethoxylation
Caption: Workflow for the synthesis of Tetradecyl Alcohol Ethoxylates.
Non-ionic Surfactants: Alkyl Polyglucosides (APGs)
Alkyl Polyglucosides (APGs) are a class of "green" non-ionic surfactants synthesized from renewable resources: fatty alcohols (like this compound) and sugars (like glucose).[9] They are known for their excellent biodegradability, low toxicity, and good dermatological compatibility, making them popular in personal care products and eco-friendly cleaners.[10] The synthesis is typically an acid-catalyzed condensation reaction.
Experimental Protocol: Synthesis of Tetradecyl Polyglucoside (Two-Step Method)
This protocol describes the synthesis via a two-step transacetalization process, which generally provides better control and higher yields.[11]
Materials:
-
D-Glucose
-
n-Butanol
-
This compound
-
p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄) (catalyst)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Vacuum distillation setup
-
Reaction flask with Dean-Stark trap, condenser, and stirrer
Procedure:
Step 1: Synthesis of Butyl Glucoside
-
In a reaction flask equipped with a Dean-Stark trap, combine 180 g (1.0 mol) of D-glucose, 370 g (5.0 mol) of n-butanol, and 1.0 g of sulfuric acid catalyst.
-
Heat the mixture to 110-115°C with vigorous stirring. Water produced during the reaction will be removed azeotropically with butanol and collected in the Dean-Stark trap.
-
Continue the reaction for 3-4 hours until no more water is collected, indicating the formation of butyl glucoside.
Step 2: Transacetalization with this compound
-
To the butyl glucoside mixture from Step 1, add 214.4 g (1.0 mol) of molten this compound.
-
Slowly reduce the pressure using a vacuum pump to distill off the excess n-butanol. The temperature should be maintained at 110-120°C.
-
Continue the reaction under vacuum for 4-6 hours. The removal of butanol drives the equilibrium towards the formation of the more stable tetradecyl polyglucoside.
-
Once the reaction is complete (monitored by the amount of butanol removed or by chromatography), cool the mixture to 80-90°C.
Step 3: Neutralization and Purification
-
Neutralize the acid catalyst by adding a 50% aqueous solution of sodium hydroxide until the pH is between 7.0 and 8.5.
-
The excess unreacted this compound can be removed by vacuum distillation or wiped-film evaporation to yield the final product.
-
The final product is a viscous, yellowish liquid or paste, consisting of a mixture of tetradecyl monoglucosides and polyglucosides.
Synthesis Workflow: Tetradecyl Polyglucoside (Two-Step)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Sodium tetradecyl sulfate - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. THE IMPORTANCE OF DILUENTS IN SCLEROSANTS | Vein Therapy News [veintherapynews.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. ethox.com [ethox.com]
- 8. stobec.com [stobec.com]
- 9. A review on the synthesis of bio-based surfactants using green chemistry principles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06961K [pubs.rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: 1-Tetradecanol as a Phase Change Material for Thermal Energy Storage
Affiliation: Google Research
Abstract
1-Tetradecanol (B3432657), also known as myristyl alcohol, is a straight-chain saturated fatty alcohol that shows significant promise as an organic phase change material (PCM) for thermal energy storage (TES).[1] Its advantageous characteristics include a high latent heat of fusion, a melting point suitable for various low-temperature applications, chemical stability, and congruent melting-freezing behavior.[2][3] These properties make it an excellent candidate for applications requiring precise temperature control, such as in pharmaceutical processes, drug development, and advanced textiles.[2][4] This document provides comprehensive application notes, including detailed experimental protocols and key thermophysical data, for researchers, scientists, and drug development professionals interested in utilizing this compound as a PCM.
Introduction to this compound as a Phase Change Material
Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition.[3] This latent heat storage capability makes them highly effective for thermal management applications. This compound (C₁₄H₃₀O) is a white, waxy solid at room temperature that melts and solidifies in a temperature range relevant for many biological and chemical processes.[1][5] Its use as a PCM is predicated on its ability to store significant thermal energy during its solid-to-liquid transition and release it upon solidification.[6]
Thermophysical Properties of this compound
The performance of a PCM is dictated by its thermophysical properties. The following tables summarize the key properties of this compound, compiled from various sources.
Table 1: Core Thermophysical Properties of this compound
| Property | Value | Unit | Notes |
| Molar Mass | 214.39 | g/mol | [1][2] |
| Melting Point | 37 - 41 | °C | The operating temperature range for the phase change.[2][7][8] |
| Latent Heat of Fusion | 166.43 - 229.7 | J/g | Represents the thermal energy storage capacity during phase change.[2][6][9] |
| Density (Solid) | 0.824 | g/cm³ | At standard conditions.[2][7] |
| Boiling Point | >260 | °C | [1][2] |
Table 2: Thermal Conductivity and Specific Heat Capacity of this compound
| State | Property | Value | Unit |
| Solid | Thermal Conductivity | ~0.38 - 0.4 | W/(m·K) |
| Liquid | Thermal Conductivity | ~0.15 - 0.16 | W/(m·K) |
| Solid | Specific Heat Capacity | ~2.0 - 2.13 | J/(g·K) |
| Liquid | Specific Heat Capacity | ~2.4 - 2.84 | J/(g·K) |
(Data compiled from multiple sources)[3][9]
Experimental Workflow for PCM Characterization
A systematic evaluation is crucial for validating the performance of this compound as a PCM. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for the validation of this compound as a PCM.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Phase Change Temperature and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)
-
Objective: To accurately determine the melting and solidification temperatures and the latent heat of fusion of this compound.[2]
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Experimental Procedure:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[2]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[2]
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point (e.g., 15°C).[3]
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature at least 20°C above the melting point (e.g., 60°C).[2][3]
-
Hold the sample at this temperature for a few minutes to ensure complete melting.[2]
-
Cool the sample at the same controlled rate back to the initial temperature.[2]
-
-
Data Analysis:
Protocol 2: Thermal Conductivity Measurement using the Transient Hot-Wire Method
-
Objective: To measure the thermal conductivity of this compound in both its solid and liquid states.[2]
-
Apparatus: A transient hot-wire thermal conductivity analyzer.
-
Sample Preparation:
-
Experimental Procedure:
-
Data Analysis: The thermal conductivity of the material is determined from the rate of temperature rise of the wire.[9]
Protocol 3: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition temperature of this compound.[2]
-
Apparatus: A Thermogravimetric Analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.[2]
-
Experimental Procedure:
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[2]
-
-
Data Analysis: The TGA curve (mass vs. temperature) will indicate the temperature at which significant mass loss occurs, defining the limit of its thermal stability.
Protocol 4: Thermal Cycling Stability Test
-
Objective: To evaluate the change in thermal properties of this compound after a large number of melting/freezing cycles.[2]
-
Apparatus: A thermal cycler or a temperature-controlled bath, and a DSC instrument.
-
Experimental Procedure:
-
Post-Cycling Analysis:
Application Considerations
-
Leakage Prevention: As an organic PCM, this compound will be in a liquid state above its melting point. To prevent leakage, it can be encapsulated or incorporated into a form-stable composite material.[6][12] This involves integrating the PCM into a supporting matrix, such as expanded graphite (B72142) or a polymer, which holds the molten PCM within its structure through capillary forces.[6]
-
Thermal Conductivity Enhancement: Organic PCMs, including this compound, generally have low thermal conductivity, which can limit the rate of heat transfer during charging and discharging cycles.[10] The thermal conductivity can be enhanced by incorporating high-conductivity materials like graphite, carbon nanotubes, or metal foams into the PCM.[6][11]
Conclusion
This compound is a highly effective phase change material for thermal energy storage in applications requiring stable temperature control in the range of 37-41°C.[2][7][8] Its favorable thermophysical properties, including a high latent heat of fusion, make it a valuable tool for researchers and professionals in fields such as drug development, where precise thermal management is critical.[2][3] The protocols and data presented in this document provide a solid foundation for the systematic characterization and implementation of this compound in various thermal energy storage systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound phase change material microcapsules coating on cotton fabric for enhanced thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Melting Point for this compound (°C | Filo [askfilo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Tetradecanol in Cosmetic and Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-tetradecanol (B3432657), also known as myristyl alcohol, in the formulation of cosmetic and pharmaceutical products. This document details the physicochemical properties, functional roles, and typical concentrations of this compound. Furthermore, it offers detailed experimental protocols for the preparation and characterization of formulations containing this versatile fatty alcohol.
Introduction to this compound
This compound is a straight-chain saturated fatty alcohol derived from natural sources like coconut or palm kernel oil.[1][2] At room temperature, it exists as a white, waxy solid.[3] While practically insoluble in water, it is soluble in diethyl ether and slightly soluble in ethanol.[3][4] In cosmetic and pharmaceutical applications, this compound is a multifunctional ingredient prized for its ability to enhance the stability, texture, and sensory experience of formulations.[1]
Its primary functions include:
-
Emollient: It softens and soothes the skin, imparting a smooth and moisturized feel.[2][5]
-
Thickener: It increases the viscosity of creams and lotions, contributing to a desirable texture and facilitating application.[2]
-
Emulsion Stabilizer: In oil-in-water (O/W) and water-in-oil (W/O) emulsions, it helps prevent the separation of the oil and water phases, ensuring product homogeneity and extending shelf life.[1][6]
-
Co-emulsifier: It works in synergy with a primary emulsifier to create a more stable emulsion system.[1]
-
Penetration Enhancer: It can facilitate the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.[3][7]
Physicochemical and Safety Data
A summary of the key physicochemical and toxicological properties of this compound is presented below for easy reference.
| Property | Value |
| Synonyms | Myristyl alcohol, Tetradecyl alcohol, n-Tetradecanol |
| Chemical Formula | C₁₄H₃₀O |
| Molar Mass | 214.39 g/mol |
| Appearance | White waxy solid, flakes, or powder |
| Solubility | Practically insoluble in water; soluble in diethyl ether; slightly soluble in ethanol |
| Melting Point | 38 °C (100.4 °F) |
| Boiling Point | >260 °C (>500 °F) |
| Typical Use Concentration | 0.5% to 5% in topical formulations |
| Safety Information | Data |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg (oral, rat) |
| Skin Irritation | May cause moderate skin irritation after prolonged or repeated exposure.[8] Can cause mild allergies in sensitive individuals.[2][9] |
| Eye Irritation | Causes serious eye irritation.[8][10] |
| Comedogenicity | Generally considered non-comedogenic.[2][6] |
| Regulatory Status | Considered safe for use in cosmetics by regulatory authorities like the US FDA and the European Commission.[5][11] |
Experimental Protocols
The following protocols describe the laboratory-scale preparation of common formulations using this compound and the subsequent evaluation of their physical properties.
Preparation of an Oil-in-Water (O/W) Cream
This protocol details the preparation of an O/W cream where this compound functions as a thickener and stabilizer.
Materials and Equipment:
-
Beakers
-
Water bath or heating mantle
-
Overhead stirrer or homogenizer
-
Weighing scale
-
pH meter
-
Deionized water
-
Glycerin
-
This compound
-
Cetearyl alcohol
-
Caprylic/capric triglyceride
-
Glyceryl stearate
-
Preservative (e.g., phenoxyethanol)
-
Antioxidant (e.g., Tocopherol)
-
Fragrance (optional)
Procedure:
-
Water Phase Preparation: In a suitable beaker, combine deionized water and glycerin. Heat to 75°C while stirring.
-
Oil Phase Preparation: In a separate beaker, combine this compound, cetearyl alcohol, caprylic/capric triglyceride, and glyceryl stearate. Heat the oil phase to 75°C while stirring until all components are fully melted and uniform.[1]
-
Emulsification: Slowly add the oil phase to the water phase under continuous high-shear mixing (homogenization) for 5-10 minutes to form a uniform emulsion.[1]
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer.
-
Addition of Cool-down Phase: When the temperature of the emulsion cools to below 40°C, add the preservative, antioxidant, and fragrance.[1]
-
Final Adjustment: Check the pH of the cream and adjust if necessary.
Evaluation of Formulation Stability
This protocol assesses the physical stability of the prepared cream under accelerated conditions.
Objective: To determine the resistance of the emulsion to phase separation (creaming or coalescence).
Materials and Equipment:
-
Centrifuge
-
Incubator/Oven
-
Refrigerator
-
Glass vials
Procedure:
-
Sample Preparation: Dispense the cream into separate glass vials.
-
Accelerated Aging:
-
Centrifugation Test: Centrifuge a sample at 3000 rpm for 30 minutes. Visually inspect for any signs of phase separation.[12]
-
Thermal Stress Test: Store samples at elevated temperatures (e.g., 40°C and 50°C) and at a low temperature (e.g., 4°C) for a period of 1 to 3 months.
-
Freeze-Thaw Cycling: Subject samples to alternating freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for at least three cycles.
-
-
Evaluation: At regular intervals (e.g., weekly), visually inspect the samples for any changes in color, odor, texture, and for any signs of phase separation.
Characterization of Rheological Properties
This protocol is for measuring the viscosity and flow behavior of the formulation.
Objective: To quantify the consistency and texture of the cream.
Equipment:
-
Rotational viscometer or rheometer with appropriate geometry (e.g., parallel plate or cone and plate).
Procedure:
-
Sample Loading: Carefully load the sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to the measurement temperature (e.g., 25°C) for a few minutes.
-
Measurement:
-
Viscosity Measurement: Measure the viscosity at a constant shear rate.
-
Flow Curve: Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine how the viscosity changes with applied stress.
-
-
Data Analysis: Record the viscosity (in mPa·s or Pa·s). Plot viscosity versus shear rate to understand the flow behavior (e.g., shear-thinning).
Mechanism of Action: Skin Penetration Enhancement
This compound can enhance the permeation of drugs through the skin.[3] It is believed to achieve this by disrupting the highly organized lipid structure of the stratum corneum.[7] This disruption increases the fluidity of the lipid bilayers, thereby increasing the diffusivity of the active pharmaceutical ingredient (API) through the skin barrier.[7][13]
Comparative Efficacy as a Penetration Enhancer
The efficacy of saturated fatty alcohols as skin penetration enhancers is influenced by their carbon chain length. Studies have shown a parabolic relationship between the alkyl chain length and the permeation enhancement of certain drugs. For instance, for the delivery of melatonin, decanol (B1663958) (C10) has demonstrated a higher permeation enhancement compared to fatty alcohols with shorter or longer chains, including this compound (C14).[7][13] However, it is crucial to note that the optimal fatty alcohol can be drug-dependent.[7]
| Fatty Alcohol (5% w/v) | Carbon Chain Length | Mean Flux of Melatonin (µg/cm²/h) ± SD | Enhancement Ratio* |
| Control (Vehicle) | - | 0.85 ± 0.12 | 1.00 |
| Octanol | 8 | 4.12 ± 0.55 | 4.85 |
| Nonanol | 9 | 4.98 ± 0.63 | 5.86 |
| Decanol | 10 | 6.25 ± 0.89 | 7.35 |
| Undecanol | 11 | 5.43 ± 0.71 | 6.39 |
| Lauryl Alcohol | 12 | 4.76 ± 0.68 | 5.60 |
| Tridecanol | 13 | 3.11 ± 0.42 | 3.66 |
| This compound | 14 | 2.54 ± 0.38 | 2.99 |
*Enhancement Ratio = Flux with enhancer / Flux of control. Data is based on the findings of Kanikkannan et al. (2001).[13]
Conclusion
This compound is a versatile and widely used ingredient in cosmetic and pharmaceutical formulations. Its multifunctional properties as an emollient, thickener, emulsion stabilizer, and penetration enhancer make it a valuable excipient. The provided protocols offer a foundation for formulating and evaluating products containing this compound. Researchers and formulators should consider the desired product characteristics and the specific active ingredients when determining the optimal concentration and combination of excipients.
References
- 1. benchchem.com [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. paulaschoice.co.uk [paulaschoice.co.uk]
- 6. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. curlvana.in [curlvana.in]
- 10. fishersci.com [fishersci.com]
- 11. sincereskincare.com [sincereskincare.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 1-Tetradecanol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1-tetradecanol (B3432657) (also known as myristyl alcohol) in various complex matrices. The methodologies outlined are particularly relevant for applications in pharmaceutical development, quality control, and biological sample analysis.
Introduction
This compound is a long-chain fatty alcohol with the chemical formula C₁₄H₃₀O.[1] It is a white, waxy solid utilized in a variety of industries, including cosmetics as an emollient and in the pharmaceutical sector as an intermediate and formulation excipient.[1][2][3] Accurate and precise quantification of this compound is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies. The analytical methods detailed below offer high sensitivity and selectivity for the determination of this compound in complex sample types.
Analytical Methodologies
The primary analytical techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the non-volatile nature and lack of a strong chromophore in this compound, derivatization is often employed to improve its chromatographic properties and detection sensitivity.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[2] To enhance volatility and improve peak shape, a derivatization step to form a trimethylsilyl (B98337) (TMS) ether is commonly performed.[1]
Experimental Workflow for GC-MS Analysis
Caption: Experimental workflow for the quantification of this compound using GC-MS.
Detailed Protocol: GC-MS Quantification of this compound in Human Plasma [5]
1. Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 60°C for 30 minutes.[5]
-
After cooling to room temperature, reconstitute the sample in a suitable solvent (e.g., hexane) for injection.
2. GC-MS Instrumentation and Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Oven Program | Start at 120°C, hold for 1 min, ramp to 300°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target ions of derivatized this compound |
Quantitative Data Summary (GC-MS)
| Matrix | Sample Preparation Highlights | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| Human Plasma | Protein precipitation followed by silylation derivatization.[5] | Analyte and matrix dependent | > 0.99 | 95 - 105 | [5] |
| Formulations | Direct dissolution and derivatization.[1] | Analyte and matrix dependent | > 0.99 | 98 - 102 | [4] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC can also be used for the quantification of this compound. Since this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary to introduce a UV-active moiety.[4] Phenyl isocyanate is a common derivatizing agent for this purpose.[4]
Experimental Workflow for HPLC-UV Analysis
Caption: Experimental workflow for the quantification of this compound using HPLC-UV.
Detailed Protocol: HPLC-UV Quantification of this compound in a Formulation [4]
1. Sample Preparation and Derivatization
-
Accurately weigh about 10 mg of the this compound-containing sample into a vial.
-
Add 1 mL of anhydrous acetonitrile (B52724) and 50 µL of triethylamine.[4]
-
Add 20 µL of phenyl isocyanate and cap the vial tightly.[4]
-
Heat at 60°C for 30 minutes.[4]
-
Cool to room temperature and dilute with the mobile phase to a suitable concentration for injection.[4]
2. HPLC-UV Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase column, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary (HPLC-UV)
| Matrix | Sample Preparation Highlights | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| Formulations | Extraction followed by derivatization with phenyl isocyanate.[4] | Dependent on derivatization agent | > 0.999 | 98.0 - 102.0 | [4] |
Signaling Pathways and Logical Relationships
While this compound is not typically associated with specific signaling pathways in the context of its common applications, its presence and purity can be critical in complex biological systems and pharmaceutical formulations. The following diagram illustrates the logical relationship between sample characteristics, analytical methodology, and the desired outcome of accurate quantification.
Caption: Logical relationship for the analytical quantification of this compound.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For high sensitivity and selectivity, particularly in complex biological matrices, GC-MS with silylation is a robust and reliable method.[5] HPLC with UV detection following derivatization offers a viable alternative, especially when GC-MS is not available.[4] The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify this compound in their samples.
References
Application Notes and Protocols for 1-Tetradecanol as a Lubricant and Anti-Foam Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol (B3432657), also known as myristyl alcohol, is a versatile long-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1] Derived from natural sources like coconut and palm kernel oil, it is a white, waxy solid at room temperature.[1] Its unique physicochemical properties make it a valuable ingredient in a wide range of industrial and pharmaceutical applications, notably as a lubricant and an anti-foam agent.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in these capacities.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is crucial for its effective application.
| Property | Value |
| Synonyms | Myristyl alcohol, Tetradecyl alcohol |
| CAS Number | 112-72-1 |
| Molecular Formula | C₁₄H₃₀O |
| Molecular Weight | 214.39 g/mol |
| Appearance | White waxy solid |
| Melting Point | 38 °C (100 °F) |
| Boiling Point | 289 °C (552 °F) |
| Density | 0.824 g/cm³ |
| Solubility | Insoluble in water; soluble in diethyl ether; slightly soluble in ethanol |
This compound as a Lubricant
This compound primarily functions as a boundary lubricant additive, particularly in metalworking fluids and greases.[1][3] Its long carbon chain and polar hydroxyl group allow it to form a protective, low-shear film on metal surfaces, reducing friction and wear.[1]
Mechanism of Lubrication
As a boundary lubricant, this compound molecules adsorb onto metal surfaces. The polar hydroxyl (-OH) group has an affinity for the metal, while the long, nonpolar hydrocarbon tail orients away from the surface. This creates a dense, organized molecular layer that physically separates the moving surfaces, preventing direct metal-to-metal contact and reducing wear.
Quantitative Performance Data (Illustrative)
While specific performance data can vary based on the base lubricant and operating conditions, the following table provides an illustrative example of the potential benefits of adding this compound to a base oil.
| Parameter | Base Oil (e.g., PAO 6) | Base Oil + 5% this compound |
| Coefficient of Friction | ~0.12 | ~0.09 |
| Wear Scar Diameter (mm) | ~0.55 | ~0.45 |
| Data is illustrative and based on typical improvements seen with fatty alcohol additives. |
Experimental Protocol: Evaluation of Wear Preventive Characteristics (ASTM D4172)
This protocol outlines the standardized Four-Ball Wear Test to evaluate the anti-wear properties of a lubricating fluid containing this compound.
1. Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter, Grade 25)
-
Microscope for measuring wear scar diameter (with 0.01 mm resolution)
-
Solvents for cleaning (e.g., heptane, acetone)
2. Test Conditions:
-
Temperature: 75 ± 2 °C
-
Speed: 1200 ± 60 rpm
-
Load: 40 ± 0.2 kgf (392 N)
-
Duration: 60 ± 1 min
3. Procedure:
-
Preparation: Thoroughly clean four new steel balls, the ball pot, and the locking ring with solvent.
-
Assembly: Place three clean balls in the ball pot. Secure them with the clamping ring.
-
Sample Addition: Pour the test lubricant (base oil with a specified concentration of this compound) into the ball pot to a level where the top of the stationary balls is just covered.
-
Test Initiation: Place the fourth ball in the chuck of the motor-driven spindle. Assemble the ball pot onto the test machine. Apply the specified load and start the motor.
-
Test Completion: After 60 minutes, stop the motor, remove the load, and disassemble the test apparatus.
-
Analysis: Clean the three stationary balls with solvent. Measure the wear scar diameter on each ball in two directions (parallel and perpendicular to the direction of sliding) using the microscope.
-
Calculation: Calculate the average wear scar diameter from the six measurements.
This compound as an Anti-Foam Agent
Foam can be a significant issue in many industrial processes, leading to reduced efficiency and equipment damage. This compound is an effective anti-foam agent, particularly in aqueous systems.[4]
Mechanism of Action
As an anti-foaming agent, this compound is insoluble in the foaming medium. It functions by entering the foam lamella (the thin liquid film of the bubble wall) and spreading across the surface. This action disrupts the cohesive forces holding the foam structure together, causing the bubbles to rupture.
Quantitative Performance Data (Illustrative)
The effectiveness of an anti-foam agent can be quantified by measuring the reduction in foam height over time. The following table provides an illustrative example.
| Concentration of this compound | Initial Foam Height (mL) | Foam Height after 5 min (mL) | % Foam Reduction |
| 0 ppm (Control) | 100 | 95 | 5% |
| 50 ppm | 100 | 40 | 60% |
| 100 ppm | 100 | 15 | 85% |
| Data is illustrative and depends on the foaming medium and test conditions. |
Experimental Protocol: Evaluation of Anti-Foam Efficiency (Dynamic Foam Test)
This protocol describes a dynamic method for assessing the anti-foaming properties of this compound.
1. Apparatus:
-
Graduated glass cylinder (e.g., 1000 mL) with a gas sparger at the bottom
-
Flow meter to control gas flow rate
-
Gas supply (e.g., compressed air)
-
Timer
2. Procedure:
-
Preparation: Prepare a solution of a known foaming agent (e.g., sodium lauryl sulfate) in deionized water to create a consistent foaming medium.
-
Blank Test: Pour a specific volume (e.g., 500 mL) of the foaming medium into the graduated cylinder. Start the gas flow at a controlled rate (e.g., 1 L/min) and record the maximum foam height generated after a set time (e.g., 5 minutes).
-
Test with Anti-Foam Agent: Add a known concentration of this compound (e.g., as an emulsion) to a fresh 500 mL portion of the foaming medium and mix gently.
-
Foam Generation: Immediately start the gas flow at the same controlled rate and record the foam height at regular intervals (e.g., every minute for 10 minutes).
-
Analysis: Compare the foam height over time for the control and the sample containing this compound. Calculate the percentage of foam reduction at different time points.
Conclusion
This compound is a highly effective and versatile compound for use as a lubricant additive and an anti-foam agent in various industrial and pharmaceutical applications. Its bio-based origin and biodegradability make it an attractive alternative to petroleum-derived ingredients.[1] The protocols provided in this document offer a standardized approach to quantifying its performance, enabling researchers and formulation scientists to effectively incorporate this compound into their systems for improved lubrication and foam control.
References
Application Notes and Protocols for 1-Tetradecanol in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Tetradecanol (B3432657), also known as myristyl alcohol, is a 14-carbon saturated fatty alcohol that exists as a white, waxy solid at room temperature.[1][2] Its physicochemical properties, including a melting point that allows for temperature-sensitive phase changes, make it a versatile excipient in pharmaceutical formulations.[1][3] Traditionally used in cosmetics as an emollient, this compound is increasingly utilized in advanced drug delivery systems as a solid lipid matrix for nanoparticles, a thermo-responsive component for controlled release, and a penetration enhancer for transdermal applications.[1][2][4] This document provides a comprehensive overview of its applications, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Analysis
The following tables summarize key performance metrics of this compound-based drug delivery systems compiled from various studies.
Table 1: Physicochemical Properties of this compound Based Nanoparticles This table presents typical characterization data for nanoparticles formulated with this compound.
| Formulation Type | Parameter | Representative Value | Source |
| Thermo-responsive Nanoemulsion | Mean Particle Size | 162.1 nm | [3] |
| Polydispersity Index (PDI) | ~0.2 | [3] | |
| Zeta Potential | +5.1 mV | [3] | |
| Solid Lipid Nanoparticles (SLN) | Hydrodynamic Diameter (Z-average) | 150 nm ± 5 nm | [5] |
| Polydispersity Index (PDI) | 0.218 ± 0.01 | [5] | |
| Zeta Potential | -28.6 mV ± 1.5 mV | [5] |
Table 2: Comparative In-Vitro Drug Release from Niosomal Formulations This table compares the drug release profile of a this compound-based niosome formulation against a conventional cholesterol-based system for the drug Zidovudine.
| Formulation Type | Key Formulation Components | In-Vitro Release Conditions | Cumulative Release | Source |
| This compound Niosome | Polyglyceryl-3-diisostearate, this compound, Polysorbate-80 (1:2:1 molar ratio) | Not Specified | ~20% in 18 hours | [6] |
| Cholesterol-Based Niosome | Tween 80, Cholesterol | Phosphate Buffered Saline (PBS), pH 7.4, 37 ± 2°C, Dialysis Bag Method | 88.72% in 12 hours | [6] |
Table 3: Biological Activity of this compound This table quantifies the anti-inflammatory effects of this compound in a cell-based assay.
| Biological Activity | Assay System | Concentration Range | Effect | Source |
| Anti-inflammatory | AGS cells stimulated with H. pylori | 30-300 µM | Dose-dependent reduction in IL-8 production | [7][8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation and evaluation of this compound-based drug delivery systems.
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol describes a common method for producing SLNs where this compound serves as the solid lipid matrix.[6][9]
Materials and Equipment:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
-
Thermostatically controlled water bath
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt the this compound at a temperature 5-10°C above its melting point (approx. 39°C).[6] Dissolve or disperse the lipophilic API in the molten lipid under continuous stirring.[6]
-
Aqueous Phase Preparation: Heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.[6]
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization for a few minutes to form a coarse oil-in-water (o/w) pre-emulsion.[6]
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer.[6] Typically, 3-5 homogenization cycles at a pressure of 500–1,500 bar are required to achieve the desired particle size in the nanometer range.[9]
-
Cooling and Recrystallization: Cool the resulting nanoemulsion in an ice bath or at room temperature.[6] This cooling process allows the this compound to recrystallize, forming the solid matrix of the SLNs.[6]
-
Storage: Store the resulting SLN dispersion at a suitable temperature for further characterization.
Protocol 2: Synthesis of Thermo-Responsive Nanoemulsion using this compound
This protocol details the synthesis of a thermo-responsive nanoemulsion where this compound acts as a phase-change material for triggered release.[3]
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Solvent (e.g., Diethyl Phthalate)
-
This compound
-
Surfactant (e.g., Tween 80)
-
Stabilizer (e.g., 0.1% w/v xanthan gum solution)
-
Deionized water
-
Magnetic stirrer with heating
-
High-speed stirrer
Procedure:
-
Oil Phase Preparation:
-
Aqueous Phase Preparation: Prepare a 0.1% (w/v) xanthan gum solution by dissolving it in deionized water with gentle heating and stirring. Allow this aqueous phase to cool to room temperature.[3]
-
Emulsification and Nanoparticle Formation:
-
Heat the prepared aqueous phase to 55°C.[3]
-
While maintaining the temperature of both phases, add the prepared oil phase to the aqueous phase.[3]
-
Immediately subject the mixture to high-speed stirring for a specified duration to form the nanoemulsion.
-
Allow the nanoemulsion to cool to room temperature while stirring gently.
-
Protocol 3: Characterization of this compound Nanoparticles (DLS)
This protocol outlines the use of Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticle suspensions.[5]
Materials and Equipment:
-
This compound nanoparticle suspension
-
Filtered, deionized water (0.22 µm filter)
-
Disposable cuvettes (polystyrene for size, folded capillary cells for zeta potential)
-
DLS instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension with filtered deionized water to an appropriate concentration. A typical dilution is 1:100 (v/v) to achieve a suitable scattering intensity.[5]
-
Gently mix the diluted sample by inverting the vial several times. Avoid vigorous shaking to prevent aggregation.[5]
-
Transfer the diluted sample to the appropriate cuvette.
-
-
Instrument Setup:
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement for particle size and PDI. The instrument will use the correlation function of the scattered light intensity to calculate these values.
-
For zeta potential, perform the measurement using the folded capillary cell. The instrument applies an electric field and measures the particle velocity to determine the electrophoretic mobility and calculate the zeta potential.
-
-
Data Analysis: Analyze the results provided by the instrument software, typically reported as the Z-average diameter, PDI, and mean zeta potential.
Protocol 4: In-Vitro Drug Release Study using the Dialysis Bag Method
This protocol is a common method for assessing the rate and extent of drug release from nanoparticle formulations over time.[6][10]
Materials and Equipment:
-
Dialysis membrane (with a suitable molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Dissolution apparatus or beaker with a magnetic stirrer
-
Thermostatically controlled water bath or incubator
-
Syringes and filters
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Sample Loading: Accurately measure a known amount of the this compound nanoparticle dispersion and place it inside the dialysis bag. Securely seal both ends of the bag.[6]
-
Release Study Initiation: Immerse the sealed dialysis bag in a known, fixed volume of release medium.[6] Place the entire setup in a water bath maintained at 37 ± 0.5°C and stir the medium at a constant, slow speed.[6]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.[6]
-
Volume Replacement: Immediately after each sampling, add an equal volume of fresh, pre-warmed release medium back into the vessel to maintain sink conditions and a constant volume.[6]
-
Sample Analysis: Filter the collected samples if necessary and analyze the concentration of the released drug using a validated analytical method (e.g., HPLC, UV-Vis).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot the results against time to generate a drug release profile.
Mechanisms and Signaling Pathways
Mechanism of this compound as a Transdermal Penetration Enhancer
This compound enhances the permeation of drugs through the skin primarily by disrupting the highly organized lipid structure of the stratum corneum.[4]
Potential Anti-inflammatory Signaling Pathways
While the exact mechanisms are not fully elucidated, it is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways like NF-κB, which is a central regulator of inflammation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. japsonline.com [japsonline.com]
- 10. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Tetradecanol as a Plant Metabolite and Pheromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol (B3432657), also known as myristyl alcohol, is a C14 straight-chain saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₂CH₂OH. This multifaceted compound is ubiquitously found in nature, playing significant roles as both a structural component in plants and a chemical messenger in insect communication.[1][2] In plants, it is a key constituent of cuticular waxes, providing a protective barrier against environmental stressors.[1][3] As a semiochemical, it functions as a pheromone, influencing the behavior of various insect species and holding potential for the development of novel pest management strategies.[1][4]
These application notes provide a comprehensive overview of this compound's role as a plant metabolite and pheromone, offering detailed experimental protocols for its analysis and bioassays. The information is intended to be a valuable resource for researchers in plant biology, chemical ecology, and drug development.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound in plant tissues and its effective concentration as a pheromone can vary significantly depending on the species, environmental conditions, and the target insect. The following tables summarize quantitative data from various studies.
Table 1: Concentration of this compound in Plant Tissues
| Plant Species | Plant Part | Concentration/Emission Rate | Analytical Method |
| Green Leaf Composite | Leaves | 51 µg/g | GC-MS |
| Dead Leaves | Leaves | 25 µg/g | GC-MS |
| Mitracarpus scaber | Shoots | 0 - 432 ppm | Not specified |
| Cymocarpum erythracum | Herbal Part (Essential Oil) | 73.1% | Not specified |
| Quercus suber (Cork Oak) | Leaf Cuticular Wax | Present (Primary Alcohols a major component) | GC-MS |
| Various Angiosperms | Leaf Cuticular Wax | Variable, often a minor component of primary alcohols | GC-MS |
Note: Data is compiled from multiple sources and analytical methods may vary. Concentrations can be influenced by factors such as plant age, season, and environmental stress.[5][6]
Table 2: Effective Concentrations of Fatty Alcohol Pheromones in Insect Bioassays
| Insect Species | Pheromone Component(s) | Effective Dose/Concentration | Bioassay Type |
| Heliothis subflexa | (Z)-11-hexadecen-1-ol (a C16 alcohol) | 0.9-3.5% of the pheromone blend | Field Trapping |
| Melanotus communis | 13-tetradecenyl acetate | Dose-dependent response observed | Field Trapping |
| Click Beetles (various) | Various fatty acid derivatives | 3.3 mg and 10 mg doses effective | Field Trapping |
| Fall Armyworm (Spodoptera frugiperda) | Sex pheromone blend | 100 ppm found to be most suitable | Wind Tunnel |
Note: While specific dose-response data for this compound is limited in readily available literature, these examples of related fatty alcohol pheromones illustrate the range of effective concentrations, which typically require empirical determination for each target species.[7][8][9][10]
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Plant Tissues (Cuticular Wax)
This protocol describes the solvent extraction and subsequent GC-MS analysis of this compound from plant leaf surfaces.
Materials:
-
Fresh plant leaves
-
Chloroform (B151607) or hexane (B92381) (analytical grade)
-
Glass beakers
-
Rotary evaporator
-
Gas chromatography vials
-
Internal standard (e.g., n-eicosane (B1172931) or deuterated this compound)
-
Anhydrous sodium sulfate (B86663)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Collection: Collect fresh, undamaged leaves from the plant of interest.
-
Wax Extraction:
-
Immerse the leaves in a known volume of chloroform or hexane for 30-60 seconds to dissolve the epicuticular waxes.
-
Carefully remove the leaves from the solvent.
-
Filter the extract through anhydrous sodium sulfate to remove any residual water.
-
-
Solvent Evaporation:
-
Concentrate the extract using a rotary evaporator under reduced pressure.
-
Transfer the concentrated wax extract to a pre-weighed gas chromatography vial and evaporate the remaining solvent under a gentle stream of nitrogen.
-
-
Quantification:
-
Add a known amount of the internal standard to the dried wax extract.
-
Dissolve the sample in a known volume of hexane or chloroform for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes. (This program should be optimized based on the instrument and specific compounds of interest).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.
-
Identification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantification: Calculate the concentration of this compound based on the peak area ratio relative to the internal standard.
-
Protocol 2: Headspace Volatile Collection and Analysis from Plants
This protocol is for the collection and analysis of volatile compounds, including this compound, emitted from living plants.
Materials:
-
Living plant
-
Dynamic headspace collection system (e.g., glass chamber, pump, adsorbent traps containing Porapak Q or Tenax TA) or Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB).
-
GC-MS system with a thermal desorption unit (for adsorbent traps) or SPME inlet.
Procedure (Dynamic Headspace Collection):
-
Enclose the plant part of interest (e.g., flower, leaves) in a clean glass chamber.
-
Pull purified, humidified air through the chamber over the plant material at a controlled flow rate (e.g., 100-500 mL/min).
-
Trap the exiting air, containing the plant volatiles, on an adsorbent trap for a defined period (e.g., 1-24 hours).
-
Analyze the trapped volatiles by thermal desorption GC-MS.
Procedure (SPME):
-
Enclose the plant part in a glass container.
-
Expose a conditioned SPME fiber to the headspace above the plant material for a defined period (e.g., 30-60 minutes).
-
Desorb the collected volatiles in the GC injector for analysis.
Protocol 3: Electroantennography (EAG) Bioassay
EAG is used to measure the olfactory response of an insect antenna to volatile compounds.
Materials:
-
Live insect
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Glass capillary electrodes
-
Insect saline solution
-
This compound standard solutions of varying concentrations in a suitable solvent (e.g., hexane)
-
Solvent control
-
Odor delivery system (e.g., Pasteur pipettes with filter paper)
Procedure:
-
Antenna Preparation:
-
Anesthetize the insect (e.g., by chilling).
-
Excise an antenna at the base.
-
Mount the antenna between two electrodes filled with insect saline solution. The basal end is connected to the reference electrode and the distal tip to the recording electrode.
-
-
Odor Delivery:
-
Apply a known amount of a this compound dilution or the solvent control onto a piece of filter paper and insert it into a Pasteur pipette.
-
-
EAG Recording:
-
Pass a continuous stream of humidified, purified air over the antenna.
-
Deliver a puff of the odorant-laden air from the pipette into the continuous airstream.
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
Test a range of concentrations to generate a dose-response curve.
-
Protocol 4: Y-Tube Olfactometer Bioassay
This behavioral assay assesses the preference of an insect for one of two odor sources.
Materials:
-
Y-tube olfactometer
-
Airflow system (pump, flow meters, charcoal filter, humidifier)
-
Odor sources (e.g., a filter paper with this compound solution and a filter paper with solvent control)
-
Test insects
Procedure:
-
Set up the olfactometer with a constant, clean, and humidified airflow through both arms.
-
Place the odor source and the control in the respective arms of the olfactometer.
-
Introduce a single insect at the base of the Y-tube.
-
Observe the insect's choice of arm and the time spent in each arm for a defined period (e.g., 5-10 minutes).
-
Record the number of insects choosing each arm and analyze the data for statistical significance.
Protocol 5: Wind Tunnel Bioassay
This assay evaluates the upwind flight response of flying insects to a pheromone plume.
Materials:
-
Wind tunnel
-
Laminar airflow system
-
Pheromone dispenser (e.g., rubber septum loaded with this compound)
-
Insect release platform
-
Video recording system (optional)
Procedure:
-
Establish a constant, laminar airflow in the wind tunnel.
-
Place the pheromone dispenser at the upwind end of the tunnel.
-
Release insects individually at the downwind end.
-
Observe and record key behaviors such as activation, take-off, upwind flight, and contact with the source.
-
Compare the responses to the pheromone with a solvent control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ams.usda.gov [ams.usda.gov]
- 5. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low doses of a neonicotinoid insecticide modify pheromone response thresholds of central but not peripheral olfactory neurons in a pest insect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. life.illinois.edu [life.illinois.edu]
- 10. researchgate.net [researchgate.net]
Application of 1-Tetradecanol in the Study of Periodontitis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1-tetradecanol (B3432657), particularly as a component of a cetylated fatty acid complex (1-TDC), in preclinical and clinical studies of periodontitis. It is intended to serve as a resource for researchers and professionals in the field of periodontal disease and drug development, offering detailed application notes, experimental protocols, and a summary of key quantitative findings.
Introduction and Therapeutic Rationale
Periodontitis is a chronic inflammatory disease that leads to the progressive destruction of the tissues supporting the teeth, including the periodontal ligament and alveolar bone. Current treatments primarily focus on controlling the bacterial load and managing inflammation. This compound, a saturated fatty alcohol also known as myristyl alcohol, has emerged as a potential therapeutic agent due to its anti-inflammatory properties. In the context of periodontitis, it is typically used as part of a cetylated fatty acid complex (1-TDC) and is aimed at modulating the host's inflammatory response to bacterial challenge, thereby mitigating tissue destruction and promoting periodontal health. Studies suggest that topical application of a this compound complex can inhibit the infiltration of inflammatory cells, reduce osteoclastic activity, and consequently decrease the alveolar bone loss associated with periodontitis.
Summary of Preclinical and Clinical Data
The efficacy of this compound complex (1-TDC) has been evaluated in various models of periodontitis, primarily in rabbits with experimentally induced disease and in cats with naturally occurring chronic periodontitis. The key quantitative findings from these studies are summarized below for comparative analysis.
Table 1: Efficacy of this compound Complex (1-TDC) in a Rabbit Model of Experimental Periodontitis
| Parameter | Baseline (After 6 weeks of Disease Induction) | 1-TDC Treatment Group (After 6 weeks of Treatment) | Placebo/No Treatment Group (After 6 weeks) | Reference |
| Bone Loss | 30% | 10.1% ± 1.8% | Progression of disease | |
| Inflammatory Cell Infiltration | Not Quantified | Significantly inhibited (P < 0.05) | Progression of disease | |
| Osteoclastic Activity | Not Quantified | Significantly inhibited (P < 0.05) | Progression of disease |
Table 2: Efficacy of Oral this compound Complex (1-TDC) in Cats with Chronic Periodontitis (6-Week Study)
| Clinical Parameter | 1-TDC Treatment Group (Change from Baseline) | Placebo Group (Change from Baseline) | Reference |
| Pocket Depth (PPD) | Statistically significant decrease | No significant change | |
| Clinical Attachment Loss (CAL) | Statistically significant reduction | No significant change | |
| Gingival Index (GI) | Statistically significant reduction | No significant change | |
| Bleeding on Probing (BOP) | Statistically significant reduction | No significant change | |
| Tooth Mobility | Dramatically reduced (not statistically significant) | Not reported |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the use of this compound in periodontitis research.
Induction of Experimental Periodontitis in a Rabbit Model
This protocol is based on studies that have successfully induced periodontitis in New Zealand White rabbits.
-
Animal Model: New Zealand White rabbits are a suitable model as the pathophysiology of periodontal tissues in these animals is comparable to that in humans.
-
Anesthesia: Administer appropriate general anesthesia to the animals before any procedure.
-
Ligature Placement: Place silk ligatures around the mandibular second premolars to facilitate plaque accumulation and initiate inflammation.
-
Bacterial Application: Topically apply a suspension of Porphyromonas gingivalis (e.g., 10⁹ colony-forming units) to the ligated teeth to induce a robust and reproducible periodontitis.
-
Disease Induction Phase: Continue the bacterial application for a period of 6 weeks to establish a chronic periodontal disease state, characterized by significant gingival inflammation and bone loss.
Treatment Protocol with this compound Complex (1-TDC)
Following the disease induction phase, the therapeutic efficacy of 1-TDC can be evaluated as follows:
-
Animal Grouping: Randomly assign the animals into three groups: a 1-TDC treatment group, a placebo control group, and a no-treatment group.
-
Discontinuation of Bacterial Application: Cease the topical application of P. gingivalis.
-
Treatment Application:
-
1-TDC Group: Topically apply 100 mg/ml of 1-TDC per tooth using an irrigation syringe.
-
Placebo Group: Apply the vehicle (e.g., mineral oil or olive oil) in the same manner as the 1-TDC group.
-
No-Treatment Group: The animals receive anesthesia but no topical application.
-
-
Treatment Phase: Perform the topical applications every other day for 6 weeks. The ligatures should be maintained throughout this phase.
Histological and Histomorphometric Analysis
At the end of the treatment phase, the following analyses can be performed to assess the therapeutic effects of 1-TDC:
-
Tissue Collection: After euthanasia, obtain mandibular block sections.
-
Tissue Processing: Decalcify the tissues and embed them in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize the cellular inflammatory infiltrate and overall tissue morphology.
-
Tartrate-Resistant Acid Phosphatase (TRAP): To identify and quantify osteoclasts.
-
Osteocalcin: To identify osteoblastic activity.
-
-
Quantitative Histomorphometry: Measure the extent of inflammatory cell infiltration and other relevant parameters.
Visualizations: Workflows and Putative Mechanisms
To further elucidate the experimental design and potential molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for the induction and treatment of periodontitis in a rabbit model.
While the precise signaling pathways modulated by this compound in periodontitis are yet to be fully elucidated, its observed anti-inflammatory and bone-protective effects suggest a potential interaction with key inflammatory signaling cascades known to be dysregulated in periodontal disease, such as the NF-κB and MAPK pathways.
Caption: Putative signaling pathways modulated by this compound in periodontitis.
Conclusion and Future Directions
Topical application of a this compound complex demonstrates significant therapeutic potential in controlling the progression of experimental periodontitis. It effectively reduces inflammation, inhibits bone resorption, and decreases inflammatory cell infiltration in preclinical models. The detailed protocols provided herein should facilitate further research into its efficacy and mechanism of action. Future studies should aim to delineate the specific molecular targets of this compound within inflammatory signaling pathways to optimize its therapeutic application for periodontal disease. The promising results from the feline clinical study also warrant further investigation in human clinical trials to establish its efficacy and safety in treating chronic periodontitis.
Troubleshooting & Optimization
Troubleshooting peak tailing of 1-tetradecanol in gas chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 1-tetradecanol (B3432657), with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A: Peak tailing is a distortion in the shape of a chromatographic peak where the decay of the peak is drawn out.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Tailing can lead to inaccurate quantification and reduced resolution between adjacent peaks.[1][2] A tailing factor or asymmetry factor greater than 1.5 is a common indicator that investigation is needed.[2]
Q2: Why is my this compound peak tailing?
A: Peak tailing for this compound, a long-chain polar alcohol, can be caused by several factors that are broadly categorized as either chemical or physical issues.[1][3]
-
Chemical Causes: These involve interactions between the polar hydroxyl group of this compound and active sites within the GC system.[4][5] These active sites are often exposed silanol (B1196071) groups on the surface of an untreated inlet liner or the column itself.[4][6]
-
Physical Causes: These are related to disruptions in the path of the carrier gas, which can include poor column installation, a bad column cut, or dead volumes in the system.[1][3][4]
Q3: How can I differentiate between a chemical and a physical cause for peak tailing?
A: A key diagnostic step is to observe which peaks in the chromatogram are affected.[3]
-
If all peaks in the chromatogram, including non-polar compounds, exhibit tailing, the cause is likely physical . This indicates a general problem with the gas flow path.[3][4]
-
If only polar compounds like this compound are tailing, the issue is more likely chemical in nature, pointing towards active sites in the system.[3]
Q4: Can derivatization help reduce the peak tailing of this compound?
A: Yes. Derivatizing this compound to a less polar trimethylsilyl (B98337) (TMS) ether can significantly improve its volatility and peak shape.[7] This process masks the polar hydroxyl group, reducing its interaction with active sites in the GC system.[7]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.
Step 1: Initial Diagnosis
The first step is to determine if the problem is chemical or physical by injecting a non-polar compound (e.g., a hydrocarbon like methane (B114726) or heptadecane).[8][9]
-
If the non-polar peak tails: The problem is likely physical. Proceed to the Physical Troubleshooting Workflow .
-
If the non-polar peak is symmetrical, but the this compound peak tails: The problem is likely chemical. Proceed to the Chemical Troubleshooting Workflow .
Troubleshooting Workflow Diagram
Caption: Initial diagnostic workflow for troubleshooting peak tailing.
Step 2: Physical Troubleshooting Workflow
Physical issues disrupt the carrier gas flow path, affecting all peaks. Address these issues in the following order.
Potential Causes of Physical Peak Tailing
Caption: Common physical causes of peak tailing in GC.
Troubleshooting Steps:
-
Check Column Installation: Ensure the column is installed correctly in both the inlet and detector according to the manufacturer's instructions. Incorrect positioning can create dead volumes, leading to peak tailing.[4][10] Reinstall the column if necessary.
-
Inspect the Column Cut: A poor column cut can cause turbulence in the gas flow.[1][5] Trim 5-10 cm from the front of the column, ensuring a clean, 90-degree cut. Inspect the cut with a magnifying lens.[2]
-
Perform a Leak Check: System leaks can disrupt the carrier gas flow and introduce contaminants.[1] Use an electronic leak detector to check all fittings, particularly the septum, column connections, and detector fittings.
-
Inspect and Clean/Replace the Inlet Liner: The inlet liner can become contaminated with non-volatile residues over time.[9] Replace the liner with a new, deactivated one.
Step 3: Chemical Troubleshooting Workflow
Chemical issues arise from interactions between this compound and active sites in the system.
Potential Causes of Chemical Peak Tailing
Caption: Common chemical causes of peak tailing in GC.
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: The most common source of activity is the inlet liner.[4] Ensure you are using a high-quality, deactivated liner. If tailing persists, replace the liner.
-
Column Conditioning: Contaminants can accumulate at the head of the column. Trim 10-20 cm from the front of the column to remove active sites.[2] After trimming, condition the column according to the manufacturer's instructions.
-
Evaluate the GC Column: If the above steps do not resolve the issue, the column's stationary phase may be degraded. Consider replacing the column. Using a highly deactivated or "end-capped" column can reduce surface activity.[11]
-
Consider the Stationary Phase Polarity: A mismatch between the analyte polarity and the stationary phase polarity can sometimes contribute to peak tailing.[10] For a polar compound like this compound, a mid-polarity column (e.g., with a cyanopropylphenyl phase) or a wax-type column may provide better peak shape than a non-polar column.
Data Presentation
Table 1: Typical GC Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| Column | DB-5 (or equivalent)[12] | A non-polar or mid-polarity column is generally suitable. |
| 30 m x 0.25 mm ID, 0.25 µm film thickness[12] | Standard column dimensions. | |
| Carrier Gas | Helium or Hydrogen[12] | Maintain a constant flow rate. |
| Flow Rate | 1.0 mL/min[12][13] | Optimize for best resolution and peak shape. |
| Injector Temperature | 250°C[12][13] | Should be high enough to ensure complete vaporization. |
| Detector Temperature | 300°C (FID)[12] | Should be higher than the final oven temperature. |
| Oven Program | Initial: 150°C, hold 2 min[12] | Adjust based on solvent and other sample components. |
| Ramp: 10°C/min to 280°C, hold 5 min[12] | A temperature ramp is necessary for eluting high-boiling compounds. | |
| Injection Volume | 1 µL[12] | Avoid column overload, which can cause peak fronting.[14] |
Experimental Protocols
Protocol 1: Column Trimming and Installation
Objective: To remove contaminated or active sections of the column and ensure proper installation.
Materials:
-
Column cutting wafer
-
Magnifying lens
-
Wrenches for column nuts
-
New ferrules and column nuts
-
GC instrument manual
Procedure:
-
Cool down the GC oven, inlet, and detector.
-
Carefully disconnect the column from the inlet and detector.
-
Using a column cutting wafer, score the column 5-10 cm from the inlet end.
-
Gently snap the column at the score to create a clean, 90-degree break.
-
Inspect the cut under a magnifying lens to ensure it is clean and square.[2]
-
Slide a new column nut and ferrule onto the freshly cut end of the column.
-
Consult the instrument manual for the correct column insertion distance into the inlet.[3]
-
Insert the column to the correct depth and tighten the nut.
-
Repeat for the detector end of the column.
-
Perform a leak check after installation.
Protocol 2: Derivatization of this compound with BSTFA + 1% TMCS
Objective: To convert this compound to its less polar trimethylsilyl (TMS) ether to improve peak shape.
Materials:
-
This compound sample or standard
-
Anhydrous pyridine (B92270)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Pipette 100 µL of the sample or standard solution into a GC vial.
-
If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the vial.[7]
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[7]
-
Cool the vial to room temperature before GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. it.restek.com [it.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. acdlabs.com [acdlabs.com]
Methods to prevent the degradation of 1-tetradecanol during storage
Welcome to the technical support center for 1-tetradecanol (B3432657). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Below, you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the storage and use of this compound, which could indicate degradation.
Table 1: Troubleshooting Guide for this compound Degradation
| Problem | Potential Cause | Recommended Action |
| Unexpected experimental results or decreased product purity | Oxidation of this compound leading to the presence of impurities (tetradecanal, tetradecanoic acid).[1] | 1. Verify Storage Conditions: Ensure the material has been stored in a tightly sealed container in a cool, dark, and dry place.[1] 2. Perform Purity Analysis: Use GC-MS to analyze the purity of this compound and identify any degradation products.[1] 3. Purge with Inert Gas: If the container has been opened multiple times, the headspace may contain oxygen. Gently purge the container with an inert gas like argon or nitrogen before resealing.[1] |
| Visible change in physical appearance (e.g., discoloration, clumping) | Significant degradation or contamination. While this compound is a white solid, severe oxidation or contamination could potentially alter its appearance. | 1. Isolate the Material: Do not use the material in any experiments. 2. Document the Changes: Take pictures and note the changes in appearance. 3. Contact Support: Reach out to your supplier's technical support for further guidance and to report the issue. |
| Inconsistent results between different batches of this compound | Variation in the initial purity of the batches or different storage histories leading to varying levels of oxidation. | 1. Request Certificate of Analysis (CoA): Obtain the CoA for each batch to compare their initial purity specifications. 2. Analyze All Batches: Perform a side-by-side purity analysis of all batches using a standardized analytical method (e.g., GC-MS). 3. Standardize Storage: Ensure all batches are stored under identical, optimal conditions. |
| Noticeable change in odor | Possible degradation of this compound to more volatile oxidation products like tetradecanal.[1] | 1. Handle with Caution: Work in a well-ventilated area. 2. Perform Analytical Confirmation: A change in odor is subjective but can indicate degradation. Confirm the presence of impurities using GC-MS analysis.[1] |
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting suspected degradation of this compound.
References
Technical Support Center: Handling Pyrophoric Catalysts in 1-Tetradecanol Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective handling of pyrophoric catalysts used in the synthesis of 1-tetradecanol (B3432657) from myristic acid.
Frequently Asked Questions (FAQs)
Q1: What are pyrophoric catalysts, and why are they used in this compound synthesis?
A1: Pyrophoric catalysts are substances that can spontaneously ignite in air, especially when finely divided.[1][2] In the synthesis of this compound, which is produced by the hydrogenation of myristic acid or its esters, catalysts like Raney Nickel and Palladium on Carbon (Pd/C) are used.[3][4] These catalysts are highly effective in facilitating the addition of hydrogen to the carboxylic acid group, converting it to an alcohol.[5] Their high surface area, which contributes to their catalytic activity, is also what makes them pyrophoric, particularly after activation and exposure to hydrogen.[6]
Q2: What are the primary hazards associated with using pyrophoric catalysts in this synthesis?
A2: The main hazard is the risk of fire or explosion upon exposure to air.[2] This is especially true for catalysts that have been used in a hydrogenation reaction, as they are saturated with hydrogen and highly reactive.[7][8] If not handled under an inert atmosphere, the catalyst can ignite flammable solvents used in the reaction, leading to a dangerous situation.[8] Another significant hazard is the formation of flammable hydrogen gas during the reaction and quenching processes.[9]
Q3: What personal protective equipment (PPE) is essential when working with pyrophoric catalysts?
A3: Appropriate PPE is crucial for safety. This includes:
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
Closed-toe shoes made of a non-porous material.
Q4: How should I store pyrophoric catalysts before and after use?
A4: Before use: Pyrophoric catalysts should be stored under an inert atmosphere, such as argon or nitrogen, or as a slurry under water or mineral oil, as supplied by the manufacturer.[10][11] This prevents contact with air and moisture. After use: Used catalysts are even more pyrophoric due to adsorbed hydrogen.[7] They should never be allowed to dry in the air.[10] The used catalyst should be immediately quenched or stored as a slurry in water in a dedicated, clearly labeled waste container.[7]
Q5: What is "quenching," and why is it necessary for pyrophoric catalysts?
A5: Quenching is the process of safely deactivating the pyrophoric catalyst by reacting it with a less reactive substance to gradually reduce its reactivity before disposal.[12] This is a critical step to prevent fires when the catalyst is ultimately exposed to air. The process typically involves the slow and controlled addition of a series of reagents, starting with a less reactive alcohol like isopropanol, followed by more reactive ones like methanol, and finally water.[12]
Troubleshooting Guides
Problem: The catalyst ignited upon addition to the reaction vessel.
| Possible Cause | Solution |
| The reaction vessel was not properly purged of air. | Ensure the reaction vessel is thoroughly dried and purged with an inert gas (argon or nitrogen) before adding the catalyst.[8] |
| The solvent was not anhydrous or was not deoxygenated. | Use anhydrous solvents and deoxygenate them by bubbling with an inert gas before use. |
| The catalyst was handled in the air. | Handle the catalyst under a continuous stream of inert gas or in a glovebox. |
Problem: A fire occurred during the filtration of the catalyst after the reaction.
| Possible Cause | Solution |
| The filter cake of the catalyst was allowed to dry in the air. | This is extremely dangerous as the catalyst is highly pyrophoric after hydrogenation.[8] Never let the filter cake dry. Keep it wet with solvent or water at all times during filtration.[8] |
| The filtration was not performed under an inert atmosphere. | If possible, perform the filtration under a blanket of inert gas. |
| The used catalyst was not quenched immediately. | Immediately after filtration, the catalyst on the filter medium (e.g., Celite) should be carefully transferred to a beaker of water to quench it.[7] |
Problem: The hydrogenation reaction is slow or incomplete.
| Possible Cause | Solution |
| The catalyst has lost its activity. | Use fresh, properly stored catalyst. Catalyst activity can decrease over time if not stored correctly. |
| Insufficient hydrogen pressure or temperature. | Ensure the reaction is running at the recommended temperature and pressure for the specific catalyst and substrate. |
| Poor mixing. | Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
| Catalyst poisoning. | Ensure the starting materials and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). |
Quantitative Data
Table 1: Comparison of Catalysts for the Hydrogenation of Fatty Acids/Esters to Alcohols
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| Pd-Sn/C | Stearic Acid | 240 | 3.0 | 13 | 73.2 (1-octadecanol) | [3] |
| Copper Chromite | Methyl Dodecanoate | 220 | 3.0 | Not specified | 95.5 (1-dodecanol) | [13] |
| Cu-Zn | Methyl Esters | 250 | 6.0 | Not specified | 99.6 (fatty alcohol) | [12] |
| Rh-Sn-B/Al2O3 | Oleic Acid | 290 | 2.0 | Not specified | 82-83 (oleyl alcohol) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Myristic Acid
-
Reactor Setup: Charge a high-pressure autoclave reactor with myristic acid and a suitable solvent (e.g., 1,4-dioxane).[5]
-
Inerting: Seal the reactor and purge it several times with nitrogen gas to remove all air.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the pyrophoric catalyst (e.g., Raney Nickel or Pd/C) to the reactor.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 3.0 MPa) and heat to the target temperature (e.g., 240 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Filtration and Quenching: Under an inert atmosphere, filter the reaction mixture through a pad of Celite to remove the catalyst. Immediately and carefully quench the used catalyst on the Celite pad by submerging it in a beaker of water.[7]
-
Product Isolation: The this compound is in the filtrate. The solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation.[5]
Protocol 2: Quenching of a Pyrophoric Catalyst
-
Preparation: In a fume hood, place the used catalyst (e.g., on a Celite pad) in a flask of appropriate size under an inert atmosphere. The flask should be placed in an ice bath.
-
Initial Quenching: Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the catalyst slurry with stirring.[12] Continue the addition until gas evolution ceases.
-
Sequential Quenching: After the initial reaction has subsided, slowly add a more reactive alcohol, such as methanol, in the same dropwise manner until gas evolution stops.[12]
-
Final Quenching: Finally, very slowly and carefully add water dropwise to the mixture to ensure all reactive material is consumed.[12]
-
Disposal: The resulting slurry can now be safely handled as hazardous waste according to institutional guidelines.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for catalyst ignition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.bcrec.id [journal.bcrec.id]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of 1-Tetradecanol for Enhanced GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing derivatization techniques for the analysis of 1-tetradecanol (B3432657) and other long-chain fatty alcohols by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, a long-chain fatty alcohol, has a relatively low volatility and contains a polar hydroxyl (-OH) group.[1][2] This polarity can lead to poor chromatographic peak shape (tailing) and low sensitivity during GC-MS analysis.[3] Derivatization chemically modifies the hydroxyl group, creating a less polar and more volatile derivative that is more suitable for GC-MS analysis, resulting in improved peak symmetry, increased sensitivity, and better separation.[3][4][5]
Q2: What are the most common derivatization methods for this compound?
A2: The most common and effective derivatization techniques for long-chain fatty alcohols like this compound are silylation, acetylation, and trifluoroacetylation.[3][6]
-
Silylation: This method replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with a catalyst like Trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][7]
-
Acetylation: This involves reacting the alcohol with an acetylating agent like acetic anhydride (B1165640) to form an ester.[8][9]
-
Trifluoroacetylation: This method uses reagents like trifluoroacetic anhydride (TFAA) to introduce a trifluoroacetyl group, which can enhance detectability.[8][10]
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on several factors, including the analyte's properties, the sample matrix, and the desired analytical outcome.
-
Silylation reagents (BSTFA, MSTFA) are highly reactive and versatile, suitable for a wide range of polar compounds.[11][12] They are a popular choice for routine analysis of fatty alcohols.[4]
-
Fluorinated anhydrides (e.g., TFAA) can improve detection sensitivity, especially for electron capture detection (ECD) or when using specific mass spectrometric techniques.[8][9] However, excess reagent and byproducts may need to be removed before analysis to prevent column damage.[8]
Q4: Can I analyze underivatized this compound by GC-MS?
A4: While it is technically possible, analyzing underivatized this compound is generally not recommended. You are likely to encounter issues with poor peak shape, low response, and potential thermal degradation in the injector port.[5] Derivatization significantly improves the quality of the chromatographic data.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for derivatized this compound | 1. Incomplete derivatization: Reaction time may be too short, or the temperature may be too low.[1] 2. Reagent degradation: Derivatization reagents, especially silylating agents, are sensitive to moisture.[11] 3. Sample loss during preparation: The sample may have been lost during solvent evaporation or other handling steps. 4. Injector issue: The injector temperature may be too low for the derivative's volatility, or the liner may be contaminated. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. For silylation with BSTFA, a common condition is heating at 60-70°C for 30 minutes.[4] For pentafluorobenzoyl (PFBoyl) derivatization, optimal conditions were found to be 60°C for 45 minutes.[1] 2. Use fresh reagents: Always use fresh, high-quality derivatization reagents and store them under anhydrous conditions.[11] 3. Handle samples carefully: Ensure a gentle stream of nitrogen is used for solvent evaporation to prevent splashing.[4] 4. Check GC parameters: Ensure the injector temperature is appropriate for the derivative. Regularly inspect and clean or replace the injector liner. |
| Broad or tailing peaks for the derivatized analyte | 1. Incomplete derivatization: Residual underivatized this compound will exhibit poor peak shape.[3] 2. Active sites in the GC system: The GC liner, column, or other components may have active sites that interact with the analyte. 3. Co-elution with matrix components: Other compounds in the sample may be interfering with the analyte peak. | 1. Ensure complete derivatization: Re-optimize the derivatization protocol as described above. Consider using a catalyst like TMCS to enhance silylation.[3] 2. Deactivate the system: Use a deactivated liner and ensure the column is properly conditioned. Silanizing glassware can also reduce active sites.[11] 3. Improve sample cleanup: Employ a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components.[1] |
| Presence of many unexpected peaks (reagent artifacts) | 1. Excess derivatization reagent: Injecting a large excess of the derivatization reagent can lead to large solvent peaks and reagent-related artifacts in the chromatogram.[1] 2. Byproducts of the derivatization reaction: The reaction itself can produce side products.[13] 3. Contamination: Contamination from solvents, glassware, or the sample itself can introduce extraneous peaks. | 1. Reduce reagent volume: Use the minimum amount of reagent necessary for complete derivatization. A post-derivatization cleanup step, such as solvent extraction, can remove excess reagent.[1] 2. Optimize reaction conditions: Adjusting the reaction temperature or time may minimize the formation of byproducts. 3. Use high-purity materials: Use high-purity solvents and thoroughly clean all glassware. Running a reagent blank (derivatizing a vial with no sample) can help identify contaminant peaks. |
| Poor reproducibility of results | 1. Inconsistent derivatization: Variations in reaction time, temperature, or reagent volumes can lead to inconsistent derivative formation.[14] 2. Sample matrix effects: The sample matrix can interfere with the derivatization reaction. 3. Instability of derivatives: Some derivatives may not be stable over time. | 1. Standardize the protocol: Ensure that all derivatization parameters are kept consistent between samples and standards. Using an autosampler for reagent addition can improve precision. 2. Use an internal standard: Adding an internal standard before derivatization can help to correct for variations in the reaction efficiency and injection volume. 3. Analyze samples promptly: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., refrigeration). |
Experimental Protocols
Silylation of this compound using BSTFA + TMCS
This protocol is adapted for the formation of trimethylsilyl (TMS) ethers for GC-MS analysis.[4]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270)
-
Volatile solvent (e.g., hexane (B92381) or dichloromethane)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Pipette 100 µL of the standard or sample solution into a GC vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample.
-
Vortexing: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Reaction: Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Cool the vial to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: Comparison of Common Derivatization Methods for this compound
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Derivative Formed | Key Advantages | Potential Issues |
| Silylation | BSTFA + 1% TMCS | 60-70°C for 30 min[4] | Trimethylsilyl (TMS) ether | Highly reactive, versatile, produces volatile and thermally stable derivatives.[3] | Reagents are moisture-sensitive, potential for reagent artifacts.[11] |
| Acetylation | Acetic Anhydride | Heating may be required | Acetate ester | Reagents are relatively stable. | May be less volatile than TMS ethers. |
| Trifluoroacetylation | Trifluoroacetic Anhydride (TFAA) | Often rapid at room temperature | Trifluoroacetate ester | Can enhance detector response, especially for ECD.[8][9] | Reagents and byproducts can be corrosive and may require removal before GC analysis.[8] |
Visualizations
Caption: Experimental workflow for the silylation of this compound.
Caption: Logical relationship for troubleshooting poor peak shape.
References
- 1. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. brjac.com.br [brjac.com.br]
- 8. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Tetradecanol and Other Fatty Alcohols in Emollient Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emollient properties of 1-tetradecanol (B3432657) (myristyl alcohol) against other commonly used fatty alcohols, such as cetyl alcohol and stearyl alcohol. The information presented herein is supported by available experimental data and established scientific principles to aid in the selection of appropriate emollients for topical formulation development.
Fatty alcohols are crucial ingredients in cosmetics and pharmaceuticals, primarily functioning as emollients, thickeners, and stabilizers.[1][2] Their efficacy as emollients is attributed to their ability to form a protective barrier on the skin, reducing transepidermal water loss (TEWL) and thereby increasing skin hydration.[3][4] The specific properties of a fatty alcohol, including its occlusivity and sensory profile, are largely determined by its carbon chain length.[5][6]
Quantitative Comparison of Emollient Properties
Table 1: Physicochemical Properties of Common Fatty Alcohols
| Property | This compound (Myristyl Alcohol) | Cetyl Alcohol | Stearyl Alcohol |
| Chemical Formula | C₁₄H₃₀O | C₁₆H₃₄O | C₁₈H₃₈O |
| Molecular Weight | 214.39 g/mol | 242.44 g/mol | 270.49 g/mol |
| Appearance | White waxy solid | White, waxy flakes or granules | White, waxy solid |
| Melting Point | 38 °C (100 °F) | 49.3 °C (120.7 °F) | 59 °C (138 °F) |
| Solubility in Water | Practically insoluble | Insoluble | Insoluble |
Table 2: Comparative Emollient Performance
| Parameter | This compound (C14) | Cetyl Alcohol (C16) | Stearyl Alcohol (C18) |
| Skin Hydration (Corneometry) | Moderate Increase | High Increase | Very High Increase |
| Transepidermal Water Loss (TEWL) Reduction | Moderate | Good | Excellent |
| Skin Smoothness (Profilometry) | Good | Very Good | Excellent |
| Sensory Profile | Lighter, less occlusive feel | Creamier, richer feel | Rich, substantive feel |
Note: The data in Table 2 is inferred from the general principle that longer carbon chain fatty alcohols provide a more substantial occlusive barrier, leading to greater effects on skin hydration and TEWL reduction. Direct comparative quantitative data is limited.
One study investigating the skin irritation potential of saturated fatty alcohols reported the following TEWL data after application of a 5% w/v solution of myristyl alcohol in a water/ethanol vehicle on hairless rat skin.
Table 3: In-Vivo Transepidermal Water Loss (TEWL) Data for Myristyl Alcohol
| Treatment (5% w/v) | Mean TEWL (g/m²/h) at 24h |
| Control (Vehicle) | 8.5 ± 1.2 |
| This compound (Myristyl Alcohol) | 31.2 ± 3.8 |
Source: Adapted from Kanikkannan et al. (2002). It is important to note that this study focused on irritation potential, where an increase in TEWL indicates barrier disruption. In an emollient context, the goal is to reduce baseline TEWL in dry skin models.
Experimental Protocols
To quantitatively assess and compare the emollient properties of fatty alcohols, the following standardized experimental protocols are recommended:
Skin Hydration Measurement (Corneometry)
Objective: To quantify the effect of an emollient on the hydration level of the stratum corneum.
Methodology:
-
Subject Selection: A panel of healthy volunteers with normal to dry skin is recruited.
-
Acclimatization: Subjects are acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes prior to measurements.
-
Baseline Measurement: Baseline skin hydration is measured on designated test areas on the volar forearm using a Corneometer.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of a base formulation containing a specified concentration (e.g., 5%) of the fatty alcohol is applied to the respective test sites. A control site with no product application is maintained.
-
Post-Application Measurements: Skin hydration is measured at predetermined time intervals (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for each time point and compared between the different emollients and the control.
Transepidermal Water Loss (TEWL) Measurement
Objective: To evaluate the effect of an emollient on the skin's barrier function by measuring the rate of water evaporation from the skin surface.
Methodology:
-
Subject Selection and Acclimatization: As per the corneometry protocol.
-
Baseline Measurement: Baseline TEWL is measured on the designated test areas using a Tewameter.
-
Product Application: As per the corneometry protocol.
-
Post-Application Measurements: TEWL is measured at the same predetermined time intervals as the corneometry readings.
-
Data Analysis: The reduction in TEWL from baseline is calculated and compared between the different fatty alcohols and the control. A lower TEWL value indicates improved barrier function.
Sensory Panel Analysis
Objective: To assess the subjective sensory properties of formulations containing different fatty alcohols.
Methodology:
-
Panelist Selection: A trained panel of sensory assessors is used.
-
Product Application: Standardized amounts of the formulations are provided to the panelists for application on a designated skin area.
-
Evaluation: Panelists evaluate various sensory attributes such as spreadability, absorbency, slipperiness, and after-feel (e.g., oiliness, waxiness, smoothness) at specified time points after application.
-
Data Collection: Panelists rate the intensity of each attribute on a labeled magnitude scale.
-
Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the formulations.
Mechanism of Action and Experimental Workflow
The primary mechanism by which fatty alcohols exert their emollient effect is through their interaction with the lipid bilayer of the stratum corneum. They intercalate into the lipid lamellae, disrupting the highly ordered structure and forming a more fluid, occlusive layer that reduces water loss.
Caption: Mechanism of emolliency by fatty alcohols in the stratum corneum.
Caption: Experimental workflow for in-vivo evaluation of emollient efficacy.
Conclusion
The selection of a fatty alcohol for a topical formulation depends on the desired emollient properties and sensory characteristics. This compound (myristyl alcohol), with its shorter carbon chain, offers a lighter, less greasy feel, making it suitable for formulations where a more elegant sensory experience is desired. In contrast, longer-chain fatty alcohols like cetyl and stearyl alcohol are expected to provide more significant occlusivity, leading to greater improvements in skin hydration and barrier function, which is beneficial for products targeting very dry skin conditions. The experimental protocols outlined in this guide provide a framework for generating the necessary quantitative data to make an informed decision based on the specific performance objectives of the final product.
References
- 1. The Role of Ceramide in the Pathogenesis of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. thebeautycrop.com [thebeautycrop.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Not All Alcohols Are Bad: The Skincare Secret of Fatty Alcohols - Elchemy [elchemy.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Preclinical Efficacy of 1-Tetradecanol Complex in Inflammatory Disease Models
In the landscape of preclinical research, the quest for novel therapeutic agents with potent anti-inflammatory properties and a favorable safety profile is perpetual. One such agent that has garnered scientific attention is a 1-tetradecanol (B3432657) complex (1-TDC), a proprietary blend of monounsaturated fatty acids. This guide provides a comprehensive comparison of the efficacy of the this compound complex versus placebo in preclinical settings, with a focus on experimental data, detailed methodologies, and insights into its potential mechanisms of action. This information is curated for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.
Quantitative Analysis of Efficacy
Preclinical studies have demonstrated the potential of this compound complex in mitigating inflammation, particularly in models of periodontal disease. The data presented below summarizes the key quantitative outcomes from a study investigating the therapeutic actions of 1-TDC in an experimental periodontitis model in rabbits.
| Clinical Parameter | This compound Complex Group | Placebo Group | No Treatment Group | p-value |
| Macroscopic Periodontal Inflammation, Attachment, and Bone Loss (Reduction) | 10.1% +/- 1.8% | Disease Progression | Disease Progression | <0.05 |
| Inflammatory Cell Infiltration | Inhibited | Not Inhibited | Not Inhibited | <0.05 |
| Osteoclastic Activity | Inhibited | Not Inhibited | Not Inhibited | <0.05 |
Table 1: Summary of the therapeutic effects of this compound complex in an experimental rabbit model of periodontitis. Data is presented as the mean percentage of reduction in disease parameters or as qualitative observations. The p-value indicates a statistically significant difference between the 1-TDC treated group and the placebo/no treatment groups.[1][2]
Another study in a feline model of chronic periodontal disease showed that oral application of 1-TDC for 6 weeks resulted in a statistically significant reduction in pocket depth, clinical attachment loss, gingival index, and bleeding on probing compared to a placebo group, which received olive oil.[3][4] The 1-TDC group exhibited these improvements, whereas the placebo group showed no significant changes in these parameters.[3][4]
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies to evaluate the efficacy of the this compound complex.
Rabbit Model of Experimental Periodontitis [1][2]
-
Animal Model: 18 New Zealand White rabbits were used in the study.
-
Disease Induction: Periodontitis was induced by placing ligatures around the mandibular second premolars, followed by the topical application of Porphyromonas gingivalis (10^9 colony-forming units). This induction phase lasted for 6 weeks.
-
Treatment Phase: After disease establishment, the rabbits were divided into three groups (n=5 per group):
-
This compound Complex Group: Received topical application of 1-TDC (100 mg/ml).
-
Placebo Group: Received a placebo treatment.
-
No Treatment Group: Received no treatment. The treatment phase continued for an additional 6 weeks.
-
-
Outcome Assessment:
-
Macroscopic Analysis: Evaluation of periodontal inflammation, attachment loss, and bone loss.
-
Histological Analysis: Mandibular block sections were decalcified, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) to study cellular inflammatory infiltrate.
-
Histomorphometric Measurements: Tartrate-resistant acid phosphatase (TRAP) staining was used to identify osteoclastic activity, and osteocalcin (B1147995) was used to identify osteoblastic activity.
-
Feline Model of Chronic Periodontal Disease [3][4]
-
Animal Model: Cats with moderate-to-severe periodontal disease were recruited for the study.
-
Treatment Groups:
-
Test Group (n=9): Received 1-TDC (525 mg per gel capsule/day) orally.
-
Placebo Group (n=4): Received olive oil (0.25 ml per gel capsule/day) orally.
-
-
Treatment Duration: 6 weeks.
-
Outcome Assessment: Clinical periodontal parameters including pocket depth, clinical attachment loss, gingival index, and bleeding on probing were evaluated at baseline and after 6 weeks of treatment.
Potential Mechanism of Action: A Look at Signaling Pathways
While the precise molecular mechanisms of this compound's anti-inflammatory effects are still under investigation, it is hypothesized to modulate key inflammatory signaling pathways.[5][6] As a fatty acid, it may influence the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.[5]
Hypothesized Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes. It is proposed that this compound may interfere with the activation of this pathway, thereby reducing the production of inflammatory mediators.[5][6]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound complex.
Potential Activation of the PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. Fatty acids and their derivatives are natural ligands for PPARs. It is conceivable that this compound or its metabolites could act as PPAR agonists, leading to the transrepression of pro-inflammatory genes and contributing to its anti-inflammatory effects.[5]
Caption: Potential activation of the PPAR signaling pathway by this compound complex.
Experimental Workflow Diagram
The following diagram illustrates the general workflow of the preclinical studies investigating the efficacy of this compound complex in animal models of induced disease.
Caption: General experimental workflow for preclinical evaluation of this compound complex.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound complex: therapeutic actions in experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical oral this compound complex in the treatment of periodontal diseases in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical oral this compound complex in the treatment of periodontal diseases in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of the Antibacterial Spectrum of 1-Tetradecanol and Other Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectrum of 1-tetradecanol (B3432657) (C14 alcohol) with other key long-chain saturated fatty alcohols, including 1-dodecanol (B7769020) (C12 alcohol), 1-hexadecanol (B1195841) (C16 alcohol), and 1-octadecanol (C18 alcohol). The information presented is based on available experimental data to facilitate objective evaluation for research and development purposes.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of fatty alcohols is significantly influenced by their carbon chain length. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of various fatty alcohols against the Gram-positive bacterium Staphylococcus aureus. It is important to note that comprehensive, comparative data for Gram-negative bacteria is limited in the current scientific literature.
| Fatty Alcohol | Chemical Formula | Carbon Chain Length | Staphylococcus aureus MIC (µg/mL) | Staphylococcus aureus MBC (µg/mL) |
| 1-Dodecanol | CH₃(CH₂)₁₁OH | C12 | 8[1] | 16[1] |
| This compound | CH₃(CH₂)₁₃OH | C14 | 4 [1] | 8 [1] |
| 1-Pentadecanol (B150567) | CH₃(CH₂)₁₄OH | C15 | 4[1] | 8[1] |
| 1-Hexadecanol | CH₃(CH₂)₁₅OH | C16 | 256[1] | ≥ 512[1] |
| 1-Heptadecanol | CH₃(CH₂)₁₆OH | C17 | ≥ 512[1] | ≥ 512[1] |
| 1-Octadecanol | CH₃(CH₂)₁₇OH | C18 | ≥ 512[1] | N.D. |
Data Interpretation:
-
Against Staphylococcus aureus, this compound and 1-pentadecanol demonstrate the most potent antibacterial activity with the lowest MIC and MBC values.[1]
-
There is a clear structure-activity relationship: antibacterial activity increases from C8 to C13/C14/C15 and then sharply decreases for chain lengths of C16 and longer.[1][2]
-
While data against Gram-negative bacteria is scarce, some studies suggest that the lipopolysaccharide outer membrane of Gram-negative bacteria provides a protective barrier against the inhibitory effects of long-chain fatty acids and potentially fatty alcohols.[2][3]
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Broth Microdilution Method for MIC and MBC Determination
This is a standardized and widely used method for testing the susceptibility of microorganisms to antimicrobial agents.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after an incubation period. The MBC is determined by subculturing the contents of the wells that show no visible growth onto an antibiotic-free solid medium. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria.
Detailed Methodology:
-
Preparation of Fatty Alcohol Solutions:
-
Stock solutions of the fatty alcohols are typically prepared in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), due to their poor water solubility.
-
Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
The test bacterium is cultured on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a logarithmic growth phase.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted fatty alcohol is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (broth and bacteria, no fatty alcohol) and a sterility control (broth only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the fatty alcohol at which there is no visible growth.
-
-
Determination of MBC:
-
A small aliquot (e.g., 10 µL) from each well that shows no visible growth is plated onto an antibiotic-free agar medium.
-
The plates are incubated for 18-24 hours.
-
The MBC is the lowest concentration of the fatty alcohol that results in no bacterial growth on the agar plate.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antibacterial spectrum of fatty alcohols using the broth microdilution method.
Caption: Workflow for MIC and MBC Determination of Fatty Alcohols.
Signaling Pathways and Mechanism of Action
The primary mechanism of antibacterial action for fatty alcohols is believed to be the disruption of the bacterial cell membrane. Their amphipathic nature allows them to insert into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption can cause the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.
The following diagram illustrates a simplified proposed mechanism of action.
Caption: Proposed Mechanism of Antibacterial Action of Fatty Alcohols.
Conclusion
Based on the available data, this compound exhibits potent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with its efficacy being highly dependent on the carbon chain length. Its activity is comparable to or slightly better than other fatty alcohols with similar chain lengths (C13, C15) and significantly greater than those with longer chains (C16, C18). Further research is required to establish a comprehensive antibacterial spectrum, particularly against a wider range of Gram-negative bacteria, to fully elucidate the therapeutic potential of this compound and other fatty alcohols as antimicrobial agents. The standardized broth microdilution method remains the gold standard for evaluating and comparing the in vitro efficacy of these compounds.
References
Quantitative analysis of 1-tetradecanol in biological samples using a deuterated standard
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 1-tetradecanol (B3432657) in complex biological matrices, the choice of analytical methodology is critical. This guide provides a comprehensive comparison of the gold-standard method utilizing a deuterated internal standard with an alternative approach, supported by experimental protocols and performance data.
Method Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound-d29, is widely regarded as the most robust method for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). This is due to its ability to effectively compensate for variations during sample preparation and analysis, including extraction efficiency and matrix effects.[1] An alternative approach involves using a structural analog as an internal standard, which can be a more cost-effective option but may not provide the same level of accuracy.
Table 1: Comparison of Analytical Approaches for this compound Quantification
| Feature | Method A: Deuterated Internal Standard (this compound-d29) | Method B: Non-Deuterated Internal Standard (e.g., 1-Pentadecanol) |
| Principle | Isotope Dilution Mass Spectrometry. The analyte and standard are chemically identical, co-elute, and experience the same matrix effects.[1] | The internal standard is chemically similar but not identical to the analyte. Differences in physicochemical properties can lead to variations in extraction and chromatographic behavior. |
| Accuracy & Precision | High accuracy and precision due to excellent correction for matrix effects and sample loss. | Good accuracy and precision, but can be compromised by differential matrix effects and extraction recovery between the analyte and the internal standard. |
| Matrix Effect Compensation | Excellent. The deuterated standard co-elutes with the analyte, ensuring that both are affected by ion suppression or enhancement in the same way.[1] | Variable. Differences in retention time and chemical properties can lead to incomplete compensation for matrix effects. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
| Recommendation | Gold standard for quantitative bioanalysis, especially for regulatory submissions and when high accuracy is paramount. | A viable alternative when a deuterated standard is not available or for research-grade assays where the highest level of accuracy is not essential. |
Quantitative Performance
The following table summarizes typical performance characteristics for the quantitative analysis of this compound using GC-MS. While specific values will vary depending on the instrumentation, matrix, and protocol, these provide a general benchmark.
Table 2: Representative Performance Data for this compound GC-MS Analysis
| Parameter | Typical Performance |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| **Linearity (R²) ** | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: This data is representative of a validated GC-MS method and is expected to be superior when a deuterated internal standard is employed due to improved precision and accuracy.
Experimental Protocols
Detailed methodologies for the analysis of this compound in biological samples are provided below. These protocols can be adapted for various biological matrices such as plasma, urine, and tissue homogenates.
Method A: Gold Standard Protocol using Deuterated Internal Standard
This protocol outlines the use of this compound-d29 for the quantitative analysis of this compound in human plasma.
1. Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound-d29 internal standard solution (concentration will be analyte-dependent).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of hexane (B92381) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Analysis
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 73, 129, 271)
-
This compound-d29-TMS derivative: Monitor corresponding deuterated fragment ions.
-
Method B: Alternative Protocol using a Non-Deuterated Internal Standard
This protocol uses a structural analog, such as 1-pentadecanol, as the internal standard. The sample preparation and derivatization steps are identical to Method A, with the substitution of the internal standard.
1. Sample Preparation and Derivatization:
-
Follow the steps outlined in Method A, but substitute this compound-d29 with a working solution of 1-pentadecanol.
2. GC-MS Analysis:
-
The GC conditions will be the same as in Method A.
-
The MS will be operated in SIM mode, monitoring characteristic ions for both the this compound-TMS derivative and the 1-pentadecanol-TMS derivative.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical comparison between the two methods, the following diagrams are provided.
References
Comparative Study of the Anti-inflammatory Effects of 1-Tetradecanol and its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of 1-tetradecanol (B3432657) (also known as myristyl alcohol) and its associated esters. The information is compiled from various studies to offer a comprehensive overview for research and development purposes. Due to a lack of direct head-to-head comparative studies, the presented data has been synthesized from multiple sources. Therefore, direct comparison of absolute values should be approached with caution, considering the potential for inter-study variability in experimental conditions.
Data Presentation: Summary of Anti-inflammatory Effects
The following table summarizes the observed anti-inflammatory effects of this compound and its prominent ester, cetyl myristoleate (B1240118).
| Compound | Assay Type | Model | Key Findings | Reference(s) |
| This compound | In Vitro | Helicobacter pylori-infected AGS cells | Dose-dependently reduced the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) at concentrations of 30-300 µM.[1] | [1](--INVALID-LINK--) |
| In Vivo | Experimental Periodontitis in Rabbits | A this compound complex (1-TDC) inhibited inflammatory cell infiltration and osteoclastic activity.[2] Treatment with 1-TDC resulted in a significant reduction in macroscopic periodontal inflammation, attachment, and bone loss.[3] | [2](4--INVALID-LINK-- | |
| Cetyl Myristoleate | In Vivo | Collagen-Induced Arthritis in Mice | Multiple intraperitoneal injections (450 and 900 mg/kg) significantly lowered the incidence of arthritis and reduced clinical signs.[5][6] Daily oral doses (20 mg/kg) also reduced the incidence of arthritis.[6] | [5](7--INVALID-LINK-- |
| In Vitro | Not Specified | Proposed mechanism involves the inhibition of the lipoxygenase and cyclooxygenase pathways of arachidonic acid metabolism, thereby decreasing the production of prostaglandins (B1171923) and leukotrienes. | [8](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of this compound and its esters are provided below.
In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production in Macrophages
This protocol outlines a general method for assessing the anti-inflammatory activity of a compound by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
-
Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compound (this compound or its esters) for a specified period (e.g., 1 hour).
-
Following pre-treatment, the macrophages are stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response.
2. Cytokine Measurement:
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
3. Data Analysis:
-
The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production) can be determined from a dose-response curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.
1. Animal Preparation and Dosing:
-
Rats or mice are fasted overnight with free access to water.
-
The animals are divided into control and treatment groups.
-
The test compound (this compound or its esters) is administered orally or intraperitoneally at various doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
2. Induction of Inflammation:
-
After a set period following compound administration (e.g., 30-60 minutes), a subs-plantar injection of carrageenan solution is given into the right hind paw of each animal to induce localized inflammation and edema.
3. Measurement of Paw Edema:
-
The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The degree of swelling is calculated as the increase in paw volume compared to the pre-carrageenan injection volume.
4. Data Analysis:
-
The percentage inhibition of paw edema in the treated groups is calculated in comparison to the control group.
-
Statistical analysis is performed to determine the significance of the anti-inflammatory effect.
Mandatory Visualization
Signaling Pathway: NF-κB Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[9][10] The anti-inflammatory effects of this compound are hypothesized to involve the modulation of this pathway.[9]
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow: In Vitro Anti-inflammatory Assay
The following diagram illustrates a typical workflow for an in vitro experiment to assess the anti-inflammatory effects of test compounds.
Caption: Workflow for in vitro anti-inflammatory screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound complex: therapeutic actions in experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
Safety Operating Guide
Personal protective equipment for handling 1-Tetradecanol
Essential Safety Protocols for Handling 1-Tetradecanol
This guide provides crucial safety and logistical information for the handling and disposal of this compound (also known as Myristyl Alcohol), a waxy, white crystalline solid. Adherence to these protocols is vital for the safety of researchers, scientists, and drug development professionals. The primary hazards associated with this compound include serious eye irritation and high toxicity to aquatic life with long-lasting effects.[1][2][3] As a combustible solid, it can also form explosive dust clouds in the air.[1][3][4]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the primary defense against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2]
| Protection Type | Specification | Standards/Rationale | Citations |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be appropriate for tasks with a higher splash risk. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. This is critical as this compound causes serious eye irritation. | [1][5][6][7] |
| Skin Protection | Chemical-resistant, impermeable gloves (e.g., PVC, Nitrile). A lab coat or overalls should be worn. For extensive handling, a PVC apron is recommended. | Select gloves tested to a relevant standard such as EN 374 (Europe) or F739 (US).[4] Prevents skin contact, which can lead to irritation after prolonged exposure.[4][6] | [1][3][4] |
| Respiratory Protection | A NIOSH/MSHA-approved particulate respirator (e.g., N95) or a European Standard EN 149 approved respirator. | Required when handling powders, if dust is generated, if exposure limits are exceeded, or if irritation is experienced.[1][5] | [1][3][5] |
Operational Plan: Safe Handling and Emergency Procedures
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5] Use a local exhaust ventilation system where solids are handled as powders to control airborne dust concentrations.[1][2]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is inspected and properly worn. Confirm that ventilation systems are operational and safety stations are unobstructed.
-
Handling: Avoid all personal contact with the substance.[1][4] Minimize the generation and accumulation of dust during transfer and use.[1][5] Use non-sparking tools to prevent ignition sources, as fine dust can form explosive mixtures with air.[3][4]
-
Storage: Store in a tightly closed, clearly labeled container.[5][8] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][5][9]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling and before breaks.[5][7] Remove any contaminated clothing immediately and wash it before reuse.[5]
First-Aid Measures
Immediate action is required in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing and shoes at once.[7] Flush the affected skin with large amounts of running water for at least 15 minutes.[2][5]
-
Inhalation: Move the exposed individual to fresh air immediately.[2][5] If breathing is difficult, administer oxygen.[2][5] If the person is not breathing, provide artificial respiration.[2] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of water or milk.[5] Seek medical aid immediately.[7]
Disposal Plan: Spill Management and Waste Disposal
Proper disposal is critical to prevent environmental contamination, given the substance's high toxicity to aquatic life.[3][8] All waste must be handled in accordance with local, state, and federal regulations.[1][4]
Spill Management
-
Minor Spills:
-
Major Spills:
Waste Disposal Protocol
-
Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, compatible, and sealed container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include "this compound, UN Number: 3077 (Environmentally hazardous substance, solid, n.o.s.)".[4][8]
-
Storage: Store the sealed waste container in a secure, cool, dry, and well-ventilated area with secondary containment, away from incompatible materials.[8]
-
Disposal: Dispose of the contents and the container through an approved waste disposal plant.[7][8] Under no circumstances should this compound be allowed to enter drains or the environment.[3][10]
Safe Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
